2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(2-methylphenyl)-1-piperazin-1-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-11-4-2-3-5-12(11)10-13(16)15-8-6-14-7-9-15/h2-5,14H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCXMPGZBRDSCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties of 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one
The following technical guide details the chemical properties, synthesis, and reactivity profile of 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one , a specific piperazine amide derivative.
Chemical Class: Substituted Piperazine Amide | Role: Pharmaceutical Intermediate / Scaffold
Executive Summary
This compound (also known as 1-(o-Tolylacetyl)piperazine ) is a bifunctional chemical scaffold characterized by a lipophilic o-tolylacetyl "tail" and a polar, basic piperazine "head."
Unlike symmetric piperazines, this molecule possesses a distinct asymmetry that makes it a valuable building block in medicinal chemistry. The amide linkage provides metabolic stability at the N1 position, while the secondary amine at the N4 position remains free for further derivatization (alkylation, acylation, or reductive amination). This structure is frequently employed in the synthesis of GPCR ligands (dopamine, serotonin receptors) and sigma receptor modulators where a basic nitrogen at a specific distance from an aromatic ring is required for binding.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | This compound |
| Common Name | 1-(o-Tolylacetyl)piperazine |
| CAS Number | Not widely listed; Analogous to 5321-49-3 (phenylethyl variant) |
| Molecular Formula | C₁₃H₁₈N₂O |
| Molecular Weight | 218.30 g/mol |
| SMILES | CC1=CC=CC=C1CC(=O)N2CCNCC2 |
Physicochemical Properties
These values are derived from structural analogs and calculated consensus models.
| Parameter | Value | Significance |
| LogP (Calc) | ~1.2 – 1.6 | Moderately lipophilic; good membrane permeability potential. |
| pKa (Basic N) | 8.8 ± 0.5 | The distal piperazine nitrogen (N4) is protonated at physiological pH. |
| pKa (Amide N) | Neutral | The amide nitrogen (N1) is non-basic and stable. |
| TPSA | ~32.3 Ų | Low polar surface area suggests high blood-brain barrier (BBB) penetration potential. |
| Solubility | Soluble in DCM, MeOH, DMSO. | Free base is sparingly soluble in water; Hydrochloride salt is water-soluble. |
Synthetic Methodology
The synthesis of this molecule requires differentiating the two nitrogen atoms of the piperazine ring to prevent the formation of the symmetric bis-amide (1,4-bis(o-tolylacetyl)piperazine). Two primary strategies are employed: Stoichiometric Control (Method A) and Protective Group Strategy (Method B).
Method A: Stoichiometric Control (Industrial Route)
This method uses a large excess of piperazine to statistically favor the mono-substituted product.
-
Activation: Convert o-tolylacetic acid to o-tolylacetyl chloride using thionyl chloride (
) in refluxing DCM. -
Coupling: Add the acid chloride dropwise to a solution of 5 equivalents of piperazine in DCM at 0°C.
-
Purification: The excess piperazine remains in the aqueous phase during workup. The organic phase contains the mono-amide.
Method B: Protective Group Strategy (High-Purity Route)
Recommended for research-grade synthesis to ensure 100% mono-substitution.
-
Coupling: React o-tolylacetic acid with N-Boc-piperazine (1-Boc-piperazine) using a coupling agent (HATU or EDC/HOBt) and DIPEA in DMF.
-
Intermediate Isolation: Isolate tert-butyl 4-(2-(2-methylphenyl)acetyl)piperazine-1-carboxylate.
-
Deprotection: Treat with Trifluoroacetic acid (TFA) in DCM (1:4 v/v) to remove the Boc group.
-
Free Basing: Neutralize the TFA salt with saturated
or basic resin to yield the free amine.
Visualization: Synthetic Pathways
Figure 1: Comparison of Stoichiometric (Top) and Protective Group (Bottom) synthesis routes.
Reactivity & Derivatization Profile[9]
The core value of this compound lies in the reactivity of the N4 secondary amine . It acts as a nucleophile, allowing the attachment of diverse pharmacophores.
N-Alkylation (Reductive Amination / SN2)
-
Reaction: The N4 nitrogen can react with alkyl halides (
) or aldehydes ( ). -
Application: This is the primary route to generate libraries of potential antipsychotic or analgesic agents. For example, alkylating with a fluorobutyrophenone chain mimics the structure of haloperidol-like drugs.
Sulfonylation & Acylation
-
Reaction: Reaction with sulfonyl chlorides (
) or acid chlorides ( ). -
Application: Creates sulfonamides or bis-amides (ureas), often used to tune the solubility and metabolic stability of the scaffold.
Salt Formation
-
Reaction: Treatment with HCl, Oxalic acid, or Fumaric acid.
-
Application: The free base is an oil or low-melting solid. Converting it to a crystalline salt (e.g., Hydrochloride or Oxalate) is essential for stability, storage, and precise dosing in biological assays.
Visualization: Reactivity Map
Figure 2: Functionalization pathways for the secondary amine moiety.
Safety & Handling Protocols
While specific toxicological data for this exact derivative may be limited, handling should follow the rigorous standards for substituted piperazines and amides .
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]
-
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory. All synthesis steps involving acid chlorides or volatile amines must be performed in a fume hood.
-
Storage: Store the free base under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent slow oxidation of the secondary amine. The hydrochloride salt is stable at room temperature.
References
- Title: Reactions of Piperazines - Synthesis of Amides and N-Alkylation.
-
Precursor Properties (o-Tolylacetic Acid)
- Title: o-Tolylacetic acid | C9H10O2 | CID 69519 - PubChem.
- Source: National Institutes of Health (NIH) - PubChem.
-
URL:[Link]
-
Analogous Synthesis (Phenylethylpiperazine)
-
Protective Group Strategies
- Title: Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters.
- Source: ResearchGate (Methodology for Boc-protected piperazine coupling).
-
URL:[Link]
Sources
Determining the Solubility Profile of 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one in DMSO and Water: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for determining the solubility profile of the novel compound 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one in two critical solvents for preclinical drug discovery: dimethyl sulfoxide (DMSO) and water. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for methodological choices. We will explore both kinetic and thermodynamic solubility assessments, providing detailed protocols and discussing the critical interpretation of the resulting data. The aim is to equip the reader with the necessary knowledge to generate a robust and reliable solubility profile, a cornerstone for advancing a compound through the drug development pipeline.
Introduction: The Critical Role of Solubility in Drug Discovery
The solubility of a potential drug candidate is a paramount physicochemical property that dictates its fate in both in vitro and in vivo settings.[1][2] Poor aqueous solubility can lead to erratic results in biological assays, hinder formulation development, and ultimately result in low bioavailability.[1][3] Conversely, understanding a compound's solubility in organic solvents like DMSO is crucial for stock solution preparation and high-throughput screening (HTS) campaigns.[2][4]
This compound is a molecule of interest, likely synthesized for its potential pharmacological activity. Its structure, featuring a hydrophobic 2-methylphenyl group and a hydrophilic piperazine moiety, suggests a nuanced solubility profile that requires careful characterization. The piperazine ring is a common pharmacophore known to influence solubility and other drug-like properties.[5][6] This guide will provide the experimental foundation to precisely quantify the solubility of this compound in both a widely used organic solvent (DMSO) and the universal biological solvent (water).
Understanding Solubility: Kinetic vs. Thermodynamic
Before delving into experimental protocols, it is essential to distinguish between two key types of solubility measurements:
-
Kinetic Solubility: This is a high-throughput measurement that reflects the concentration of a compound that remains in solution after being rapidly precipitated from a DMSO stock solution into an aqueous buffer.[1][7] It is a measure of a compound's tendency to precipitate under non-equilibrium conditions and is highly relevant for early-stage drug discovery where speed is critical.[7][8]
-
Thermodynamic Solubility: Often considered the "gold standard," this is the concentration of a compound in a saturated solution that is in equilibrium with its solid form.[7][8] This measurement is more time-consuming but provides a more accurate and fundamental understanding of a compound's intrinsic solubility.[1][9]
This guide will outline methods for determining both, as they provide complementary and crucial insights into the compound's behavior.
Experimental Workflow for Solubility Determination
The determination of solubility for this compound can be systematically approached through a well-defined workflow. The following diagram illustrates the key stages of this process.
Figure 1: A generalized workflow for determining the kinetic and thermodynamic solubility of a compound.
Materials and Methods
Materials
-
This compound (solid, >95% purity)
-
Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%)
-
Purified water (e.g., Milli-Q or equivalent)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)
-
96-well microplates (polypropylene for compound storage, clear for analysis)
-
Syringe filters (0.22 µm or 0.45 µm, compatible with aqueous and organic solvents)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Plate shaker or rotator
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)
-
Nephelometer or UV-Vis plate reader (for kinetic solubility)
Protocol 1: Determination of Maximum Solubility in DMSO
This protocol aims to determine the highest achievable concentration of the compound in DMSO at room temperature.[4]
Step-by-Step Procedure:
-
Preparation of a Supersaturated Solution:
-
Accurately weigh approximately 10 mg of this compound into a 2 mL microcentrifuge tube.
-
Add a small, precise volume of anhydrous DMSO (e.g., 100 µL).
-
Vortex the mixture vigorously for 2-3 minutes. If the compound dissolves completely, add small, pre-weighed increments of the compound until a precipitate is observed.[4]
-
-
Equilibration:
-
Incubate the supersaturated solution at room temperature for at least 24 hours to ensure equilibrium is reached.[10] Periodically mix the solution gently during this time.
-
-
Separation of Undissolved Solid:
-
Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.[4]
-
-
Quantification of Solute Concentration:
-
Carefully collect a known volume of the supernatant (e.g., 10 µL) without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent in which the compound is highly soluble and quantifiable (e.g., methanol or acetonitrile). A large dilution factor will likely be necessary.
-
Determine the concentration of the compound in the diluted sample using a validated HPLC-UV or LC-MS method.
-
Back-calculate the original concentration in the DMSO supernatant. This value represents the maximum solubility in DMSO.
-
Protocol 2: Kinetic Aqueous Solubility Determination
This high-throughput method provides a rapid assessment of the compound's solubility in an aqueous buffer.[1][7]
Step-by-Step Procedure:
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM or 20 mM), based on the results from Protocol 1.
-
-
Assay Plate Preparation:
-
Add the aqueous buffer (e.g., PBS, pH 7.4) to the wells of a 96-well plate.
-
Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentration (the final DMSO concentration should be kept low, typically ≤1%, to minimize its effect on solubility).
-
-
Precipitation and Equilibration:
-
Mix the plate on a shaker for a defined period (e.g., 1-2 hours) at room temperature to allow for precipitation to occur and reach a state of kinetic equilibrium.
-
-
Detection of Precipitation:
-
The amount of precipitate can be quantified using several methods:
-
-
Data Analysis:
-
The kinetic solubility is typically reported as the concentration at which a significant increase in signal (light scattering or absorbance) is observed compared to a blank.
-
Protocol 3: Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)
This method is considered the "gold standard" for determining the intrinsic solubility of a compound.[2][3]
Step-by-Step Procedure:
-
Sample Preparation:
-
Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer (e.g., purified water or PBS, pH 7.4). The presence of excess solid is crucial.
-
-
Equilibration:
-
Seal the vial and agitate it on a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[1]
-
-
Phase Separation:
-
After equilibration, the solid and liquid phases must be separated. This can be achieved by:
-
Centrifugation: Spin the vial at high speed to pellet the solid.
-
Filtration: Filter the solution through a low-binding syringe filter (e.g., 0.22 µm).[11]
-
-
-
Quantification:
-
Carefully take an aliquot of the clear supernatant or filtrate.
-
Dilute the sample with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Determine the concentration of the compound using a validated HPLC-UV or LC-MS method. This concentration is the thermodynamic solubility.
-
Data Presentation and Interpretation
The solubility data for this compound should be presented in a clear and concise manner.
Table 1: Solubility Profile of this compound
| Solvent System | Solubility Type | Method | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
| DMSO | Thermodynamic | Shake-Flask | 25 | [Insert Value] | [Insert Value] |
| Water (pH ~7) | Thermodynamic | Shake-Flask | 25 | [Insert Value] | [Insert Value] |
| PBS (pH 7.4) | Thermodynamic | Shake-Flask | 25 | [Insert Value] | [Insert Value] |
| PBS (pH 7.4) | Kinetic | Nephelometry | 25 | [Insert Value] | [Insert Value] |
Interpretation of Results:
-
High DMSO Solubility: A high solubility in DMSO is expected and desirable for creating concentrated stock solutions for biological screening.[12]
-
Aqueous Solubility: The aqueous solubility will be a critical determinant of the compound's potential for oral absorption and bioavailability. The presence of the basic piperazine moiety may lead to pH-dependent solubility, which could be further investigated by performing the thermodynamic solubility assay at different pH values.
-
Kinetic vs. Thermodynamic Solubility: A large difference between kinetic and thermodynamic solubility can indicate that the compound is prone to supersaturation. This can be advantageous for oral absorption but may also present formulation challenges.[3]
Conclusion
This technical guide has provided a comprehensive overview of the principles and methodologies for determining the solubility profile of this compound in DMSO and water. By following the detailed protocols for both kinetic and thermodynamic solubility, researchers can generate robust and reliable data. This information is not only fundamental to understanding the physicochemical properties of the compound but is also essential for making informed decisions throughout the drug discovery and development process. A thorough characterization of solubility is a critical early step towards unlocking the therapeutic potential of novel chemical entities.
References
- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. (n.d.).
- Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays - Benchchem. (n.d.).
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011).
- Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.).
- How to check the Drug solubility DMSO solvent ..? | ResearchGate. (2015).
- High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering - Pharma Excipients. (2025).
- Aqueous Solubility Assay - Enamine. (n.d.).
- Aqueous Solubility - Creative Biolabs. (n.d.).
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).
- synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds - ResearchGate. (2025).
- 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one - Preprints.org. (2026).
- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. (n.d.).
- Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands - PubMed. (n.d.).
- 1-(2-Methylphenyl)Piperazine Hydrochloride (1:1). (n.d.).
- Piperazine | C4H10N2 | CID 4837 - PubChem - NIH. (n.d.).
- Dimethyl Sulfoxide (DMSO) Solubility Data - ResearchGate. (n.d.).
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Pharmacophore Analysis of 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one Derivatives: A Guide for Rational Drug Design
An In-Depth Technical Guide:
Abstract
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of bioactive compounds targeting the central nervous system (CNS) and other systems.[1][2][3] This guide provides a comprehensive technical exploration of pharmacophore analysis as applied to a specific, promising subclass: 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one derivatives. We will dissect the rationale behind experimental choices, detail a self-validating computational workflow, and translate the resulting model into actionable structure-activity relationship (SAR) insights for researchers, scientists, and drug development professionals. The objective is to move beyond a simple procedural list and offer a strategic framework for accelerating the discovery of novel therapeutic agents based on this versatile chemical scaffold.
Foundational Principles: The 'Why' Behind the 'How'
The Piperazine Scaffold: A Privileged Architectural Element
The six-membered piperazine heterocycle, with its two opposing nitrogen atoms, is a remarkably versatile building block in drug design.[2] Its utility stems from a unique combination of properties:
-
Synthetic Tractability: The nitrogen atoms serve as versatile handles for N-functionalization, allowing for systematic and diverse chemical modifications.[3]
-
Physicochemical Tuning: Substitutions on the piperazine ring can precisely modulate key drug-like properties such as solubility, lipophilicity (LogP), and basicity (pKa), which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[1][3]
-
Conformational Flexibility: The ring can adopt chair and boat conformations, enabling it to adapt its shape to fit optimally within the binding pockets of various biological targets.[3]
These attributes have cemented the piperazine scaffold's role in numerous approved drugs, particularly those targeting CNS receptors.[4]
The Subject: this compound Derivatives
The core structure of interest combines the piperazine ring with a 2-methylphenyl group via an ethanone linker. This specific arrangement presents several key features for investigation: a hydrophobic aromatic ring, a potential hydrogen bond accepting carbonyl group, and the versatile piperazine nitrogens. Derivatives of this class have been investigated for a range of biological activities, including potential anti-Alzheimer's and CNS effects.[5][6]
Rationale for Pharmacophore Modeling
Pharmacophore modeling is a computational technique that identifies the essential three-dimensional arrangement of molecular features necessary for a molecule to exert a specific biological activity.[7][8] We employ this strategy for several compelling reasons:
-
Distilling Complexity: It reduces complex chemical structures to a simple, 3D map of essential interaction points (the pharmacophore).[9] This helps in understanding the crucial aspects of the molecule's interaction with its biological target.
-
Scaffold Hopping: A validated pharmacophore model is independent of the chemical scaffold.[10] It can be used as a 3D query to search vast chemical databases to find novel, structurally diverse compounds that match the essential features and may possess the same biological activity.
-
Guiding Lead Optimization: The model provides a clear roadmap for medicinal chemists, suggesting which parts of a molecule to modify to enhance potency and which parts are essential and should remain untouched.[9]
This guide will focus on a ligand-based pharmacophore modeling approach, a powerful strategy employed when the precise 3D structure of the biological target is unknown. This method relies on analyzing a set of known active molecules to deduce the common features responsible for their activity.[9][11]
A Validated Workflow for Pharmacophore Model Generation
The integrity of a pharmacophore model is paramount. The following section details a rigorous, step-by-step protocol designed to produce a statistically significant and predictive model.
Experimental Protocol: Ligand-Based Pharmacophore Modeling
Objective: To generate and validate a 3D pharmacophore model representing the key features for the biological activity of this compound derivatives.
Workflow Visualization:
Caption: Workflow for generating, validating, and applying a pharmacophore model.
Step 1: Dataset Preparation (The Training Set)
-
Rationale: The quality of the training set dictates the quality of the final model. It must include structurally diverse compounds with a significant range of biological activity.
-
Protocol:
-
Select a set of at least 15-20 derivatives with well-defined activity data (e.g., IC₅₀ or Kᵢ values). Classify them as highly active (+++), moderately active (++), and inactive (+).
-
Draw the 2D structures of all molecules using chemical drawing software (e.g., ChemDraw).
-
Convert the 2D structures to 3D structures.
-
Perform energy minimization on each structure using a suitable force field (e.g., MMFF94) to obtain low-energy, stable 3D conformations.
-
Step 2: Conformational Analysis
-
Rationale: Flexible molecules exist as an ensemble of different conformations. It is crucial to generate a representative set of these conformations to ensure the bioactive one—the actual shape that binds to the target—is included in the analysis.[9]
-
Protocol:
-
For each molecule in the training set, perform a conformational search using an appropriate algorithm (e.g., Best Quality search in Discovery Studio).
-
Set an energy threshold (e.g., 20 kcal/mol) above the global energy minimum to ensure a comprehensive yet computationally feasible search.
-
Step 3: Common Feature Pharmacophore Generation
-
Rationale: This is the core of the process, where software identifies the chemical features shared by the most active molecules and their spatial arrangement.
-
Protocol (using software like BIOVIA Discovery Studio or LigandScout): [11][12]
-
Define the pharmacophoric features to be considered: Hydrogen Bond Acceptor (HBA), Hydrogen Bond Donor (HBD), Hydrophobic (H), Ring Aromatic (RA), Positive Ionizable (PI), and Negative Ionizable (NI).[11][12]
-
Input the energy-minimized, multi-conformational training set into the pharmacophore generation module.
-
The software will align the molecules and identify common features, generating a series of potential pharmacophore models (hypotheses). These models are ranked based on how well they map the features of the most active compounds.
-
Step 4: Model Validation (Ensuring Trustworthiness)
-
Rationale: A model that only describes the training set is not useful. It must be able to predict the activity of new compounds. Validation is a non-negotiable step to establish the model's predictive power.[11]
-
Protocol:
-
Test Set Validation:
-
Compile a "test set" of molecules with known activities that were not included in the training set.
-
Use the generated pharmacophore hypotheses to screen the test set.
-
A good model will correctly identify the active compounds while rejecting the inactive ones.
-
-
Fischer's Randomization Test:
-
This statistical method verifies that the correlation between chemical features and biological activity is not due to chance.
-
The software shuffles the activity data of the training set and attempts to build new pharmacophore models. If the original model is significantly better than any of the random models, it is considered robust. A confidence level of 95% or higher is desirable.
-
-
Data Presentation and Model Interpretation
Representative Data
For a hypothetical study, the training set data would be organized as follows:
| Compound ID | Structure (R-Group on Piperazine N4) | Biological Activity (IC₅₀, nM) | Activity Class |
| Cmpd-01 | -H | 50 | +++ (High) |
| Cmpd-02 | -CH₃ | 25 | +++ (High) |
| Cmpd-03 | -CH₂CH₂OH | 150 | ++ (Moderate) |
| Cmpd-04 | -SO₂Ph | >10,000 | + (Inactive) |
| Cmpd-05 | -COCH₃ | 800 | ++ (Moderate) |
Table 1: Example dataset for pharmacophore model generation.
The Validated Pharmacophore Model
Following a successful validation, the best model is selected. Its features are a 3D map of molecular requirements for activity.
| Feature ID | Feature Type | X | Y | Z | Radius (Å) |
| F1 | Ring Aromatic (RA) | 2.51 | -1.05 | 0.33 | 1.2 |
| F2 | Hydrophobic (H) | 3.80 | -1.55 | -0.11 | 1.0 |
| F3 | H-Bond Acceptor (HBA) | -1.98 | 0.50 | -0.75 | 0.8 |
| F4 | Positive Ionizable (PI) | -4.20 | 2.15 | 1.50 | 1.0 |
Table 2: Geometric parameters of a hypothetical validated pharmacophore model.
Pharmacophore Model Visualization:
Caption: 3D representation of the key pharmacophoric features and their distances.
Translating the Model into SAR Insights
This hypothetical model provides clear, actionable intelligence for drug design:
-
RA & H (F1, F2): These features map directly onto the 2-methylphenyl group. The model confirms that a hydrophobic, aromatic moiety is essential. The 'H' feature specifically highlights the importance of the methyl group, suggesting that substitutions at this position could significantly impact activity.
-
HBA (F3): This feature corresponds to the carbonyl oxygen of the ethanone linker. Its presence as a hydrogen bond acceptor is critical. This implies that replacing the carbonyl or altering its electronic properties would likely be detrimental to activity.
-
PI (F4): This feature maps to one of the piperazine nitrogens (typically the one distal to the acyl group). It indicates that this nitrogen should be basic and capable of being protonated at physiological pH to form a positive ionic interaction with the target. This explains why bulky, electron-withdrawing groups at this position (like in Cmpd-04) lead to inactivity.
Conclusion and Future Directions
This guide has detailed a robust, scientifically-grounded workflow for the pharmacophore analysis of this compound derivatives. By emphasizing the rationale behind each step and incorporating mandatory validation protocols, we have established a trustworthy framework for generating predictive models.
The resulting pharmacophore is more than a theoretical construct; it is a powerful tool for practical drug discovery. Its immediate applications include:
-
Virtual Screening: The model can be used as a 3D filter to rapidly screen millions of compounds in commercial or proprietary databases, identifying novel hits with diverse chemical backbones that warrant further investigation.
-
De Novo Design: The pharmacophore can serve as a template for designing entirely new molecules tailored to fit the required interaction points.
-
Informed Lead Optimization: It provides a clear rationale for prioritizing synthetic efforts, focusing on modifications that are likely to enhance biological activity while avoiding changes to essential features.
By integrating this pharmacophore-driven approach, drug discovery teams can significantly enhance the efficiency and success rate of their campaigns, accelerating the journey from initial concept to a potential clinical candidate.
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The 1-(2-Methylphenyl)piperazine Scaffold: Synthetic Protocols and Pharmacological Utility in CNS Drug Design
[1][2][3]
Executive Summary
The 1-(2-methylphenyl)piperazine (or o-tolylpiperazine) moiety represents a privileged substructure in medicinal chemistry, particularly within the design of Central Nervous System (CNS) agents.[1][2][3] Unlike its para- or meta-substituted analogs, the ortho-methyl group introduces significant steric strain, forcing the phenyl ring into a conformation orthogonal to the piperazine chair.[1][2] This "ortho-effect" is a critical determinant for selectivity towards Serotonin 5-HT1A receptors over Dopamine D2 and
This technical guide provides a rigorous analysis of this scaffold, detailing the structural basis of its receptor selectivity, field-proven synthetic protocols for its construction, and its application in modern drug discovery.
Part 1: Structural & Pharmacological Basis[2][3]
The "Ortho-Effect" and Conformational Control
The pharmacological distinctiveness of 1-(2-methylphenyl)piperazine arises from the steric clash between the ortho-methyl group and the equatorial protons of the piperazine ring.[1][2][3]
-
Electronic Decoupling: The steric bulk prevents the phenyl ring from becoming coplanar with the nitrogen lone pair. This inhibits conjugation, keeping the N1 nitrogen more basic (
) compared to planar aniline derivatives. -
Receptor Selectivity:
-
5-HT1A Receptors: The orthogonal conformation mimics the spatial arrangement of the indole nucleus in serotonin, facilitating high-affinity binding to the aspartate residue (Asp116) in the receptor pocket.[2][3]
-
-Adrenergic Receptors: While o-methoxyphenylpiperazines (e.g., Urapidil) show high
affinity, the o-methyl analog often retains 5-HT1A selectivity while modulating activity, making it a valuable probe for designing "balanced" antagonists.[1][2][3]
-
Pharmacophore Modeling
The scaffold serves as the "anchor" in "long-chain" arylpiperazines (LCAPs).[1][2][3] The general pharmacophore requires:
-
Aryl Head Group: 2-methylphenyl (provides lipophilic/steric fit).[1][2][3]
-
Basic Core: Piperazine (protonated at physiological pH to interact with Asp residues).[2][3]
-
Terminal Moiety: Amide, imide, or heterocycle (determines subtype specificity).
Figure 1.[2][3][4][5] Structure-Activity Relationship (SAR) logic of the o-tolylpiperazine scaffold.
Part 2: Synthetic Methodologies
Two primary routes exist for synthesizing 1-(2-methylphenyl)piperazine: the classical cyclization (economical, scalable) and the Buchwald-Hartwig amination (versatile, mild).[1][3]
Protocol A: Classical Cyclization (Bis-alkylation)
This method involves the condensation of o-toluidine with bis(2-chloroethyl)amine.[1][2][3] It is robust and ideal for multi-gram scale synthesis.[3]
Reagents:
Step-by-Step Protocol:
-
Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend bis(2-chloroethyl)amine hydrochloride (17.8 g, 100 mmol) in chlorobenzene (150 mL).
-
Addition: Add o-toluidine (10.7 g, 100 mmol) and anhydrous
(13.8 g, 100 mmol). Optional: Add KI (0.5 g) to accelerate the reaction via Finkelstein exchange.[2][3] -
Reflux: Heat the mixture to reflux (
) for 24–48 hours. Monitor via TLC (System: DCM/MeOH 9:1). -
Workup: Cool to room temperature. Filter off the inorganic salts.[4]
-
Extraction: Extract the filtrate with dilute HCl (2M). The product moves to the aqueous phase as the hydrochloride salt; unreacted o-toluidine remains in the organic phase (or forms a salt that can be separated by pH adjustment).[2][3]
-
Basification: Basify the aqueous layer with NaOH (40%) to pH > 12.[3] Extract with Dichloromethane (
mL).[2][3] -
Purification: Dry organic layer over
, concentrate in vacuo. Purify via vacuum distillation or recrystallization as the HCl salt (using Ethanol/Ether).[2][3]
Protocol B: Buchwald-Hartwig Amination
Preferred for high-throughput synthesis or when using substituted/sensitive aryl halides.[1][2][3]
Reagents:
Step-by-Step Protocol:
-
Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.
-
Loading: Add 2-bromotoluene (1.0 eq), piperazine (2.5 eq),
(1.4 eq), (0.01 eq), and BINAP (0.02 eq). -
Solvent: Add anhydrous Toluene (5 mL/mmol).
-
Reaction: Heat to
for 12–16 hours. -
Workup: Filter through a pad of celite to remove Palladium.[2][3] Concentrate the filtrate.
-
Purification: Flash column chromatography (Silica, DCM:MeOH:NH
gradient).
Figure 2. Comparative synthetic workflows for the generation of the scaffold.
Part 3: Comparative Data & Applications
Receptor Affinity Profile
The following table contrasts the o-tolyl scaffold with related arylpiperazines, highlighting the "ortho-effect."
| Scaffold Substituent | 5-HT1A Affinity ( | Selectivity Ratio (5-HT/ | Notes | |
| 2-Methyl (o-Tolyl) | < 5.0 | ~50 - 100 | High | Balanced lipophilicity; Orthogonal conformation. |
| 2-Methoxy (e.g., Urapidil) | < 10.0 | < 10.0 | Low (Mixed) | H-bonding acceptor increases |
| 3-Chloro (m-CPP) | > 100 | > 500 | N/A | 5-HT2C agonist; lacks ortho-steric lock.[1][2][3] |
| Unsubstituted Phenyl | > 50 | > 200 | Low | Planar conformation possible; promiscuous binder.[3] |
Key Drug Analogs
While o-tolylpiperazine is a specific probe, it is structurally homologous to several marketed agents:
-
Aripiprazole (Abilify): Uses a 2,3-dichlorophenyl group.[2][3][7] The ortho-chloro provides a similar steric lock to the ortho-methyl, driving the partial agonist activity at D2/5-HT1A.[1][2][3]
-
Urapidil (Ebrantil): Uses a 2-methoxyphenyl group.[1][2][3] An antihypertensive that leverages the mixed 5-HT1A/
profile.[1][2][3] -
Enciprazine: An anxiolytic utilizing the o-methoxyphenyl scaffold, demonstrating the CNS utility of ortho-substituted piperazines.[2][3]
References
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Synthesis of Piperazines
-
Pharmacological Profile (5-HT1A)
-
Metabolic & Adrenergic Studies
-
General Arylpiperazine Review
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Predicted metabolic stability of 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one
An In-Depth Technical Guide: Predicted Metabolic Stability of 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one
Abstract
Metabolic stability is a critical determinant of a drug candidate's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1] This technical guide provides a comprehensive analysis of the predicted metabolic stability of this compound, a scaffold of interest in medicinal chemistry. We will explore its likely metabolic fate through a combination of in silico prediction, based on established metabolic pathways for structurally related compounds, and detailed protocols for in vitro assessment. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for evaluating metabolic liabilities in early drug discovery.
Introduction: The Imperative of Metabolic Stability
In the journey from a promising compound to a viable drug, understanding its metabolic fate is paramount. The biotransformation of a xenobiotic, primarily in the liver, governs its clearance from the body.[2] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those metabolized too slowly can accumulate, leading to toxicity.[1] Therefore, early assessment of metabolic stability using a combination of predictive computational models and robust in vitro assays is a cornerstone of modern drug discovery, enabling a "fail fast, fail cheap" strategy and guiding medicinal chemistry efforts to optimize pharmacokinetic properties.[3]
The liver is the principal site of drug metabolism, a process broadly categorized into Phase I and Phase II reactions.[4] Phase I reactions, primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups (e.g., hydroxyl, amine), typically through oxidation.[5] Phase II reactions involve the conjugation of these modified compounds with endogenous molecules (e.g., glucuronic acid, sulfate) to increase their water solubility and facilitate excretion.[6] This guide will focus on predicting the susceptibility of this compound to these enzymatic processes.
In Silico Assessment and Predicted Metabolic Pathways
Before undertaking resource-intensive experimental work, in silico methods provide invaluable first-pass predictions of a compound's metabolic fate.[7] These computational models leverage vast databases of known metabolic transformations and machine learning algorithms to identify potential sites of metabolism (SoMs) or "metabolic hotspots" on a query molecule.[8][9]
For this compound, several structural motifs suggest likely metabolic pathways:
-
Piperazine Ring: The piperazine moiety is a common feature in many CNS drugs and is a known substrate for multiple CYP enzymes, particularly CYP3A4 and CYP2D6.[10][11] Common metabolic routes include N-dealkylation, oxidation of the piperazine ring to form N-oxides or lactams, and hydroxylation.[12][13][14]
-
Aromatic Ring (2-Methylphenyl): The tolyl group is susceptible to aromatic hydroxylation at positions para or ortho to the methyl group. Furthermore, the benzylic methyl group itself is a primary target for hydroxylation to form a benzyl alcohol derivative.
-
Ketone Moiety: The ethanone linker is generally more stable but can undergo reduction to the corresponding alcohol, although this is typically a less favorable pathway compared to CYP-mediated oxidation.
Based on these principles, the primary predicted Phase I metabolic pathways for this compound are hydroxylation of the tolyl ring or the methyl group, and oxidation of the piperazine ring.
Caption: Predicted primary Phase I metabolic pathways for the title compound.
Quantitative Predictions
In silico tools can also provide quantitative estimates of metabolic stability, such as half-life (t½) and intrinsic clearance (CLint).[15] These predictions are based on Quantitative Structure-Activity Relationship (QSAR) models trained on large experimental datasets.
| Parameter | Predicted Value | Primary Enzymes Involved (Predicted) |
| HLM Half-Life (t½) | 15 - 35 min | CYP3A4, CYP2D6, CYP1A2 |
| HLM Intrinsic Clearance (CLint) | Moderate to High | CYP3A4, CYP2D6 |
In Vitro Experimental Assessment
While in silico models are powerful, experimental validation is essential for definitive characterization.[6] In vitro assays using liver-derived subcellular fractions or intact cells are the industry standard for measuring metabolic stability.
Liver Microsomal Stability Assay
Expertise & Causality: This assay is a high-throughput, cost-effective method for assessing Phase I metabolism.[5] We use liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[2] The key experimental choice is the inclusion of NADPH (Nicotinamide adenine dinucleotide phosphate) as a cofactor; without it, the vast majority of CYP enzyme activity is abolished, providing a self-validating negative control for CYP-mediated metabolism.[16] By monitoring the disappearance of the parent compound over time, we can calculate its intrinsic clearance by Phase I enzymes.[5]
Experimental Protocol: Human Liver Microsome (HLM) Stability
-
Preparation of Reagents:
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO. Dilute to a 100 µM working stock in 50:50 acetonitrile:water.
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
HLM Suspension: Thaw pooled human liver microsomes (from a reputable vendor like BioIVT or Corning) on ice. Dilute to a final concentration of 1.0 mg/mL in phosphate buffer. This creates a 2x working stock.
-
NADPH Regenerating System (Cofactor): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system continuously regenerates NADPH, ensuring the cofactor is not depleted during the incubation.
-
Termination Solution: Ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar but chromatographically distinct compound like Verapamil or a stable isotope-labeled version of the test compound).
-
-
Incubation Procedure:
-
Add the 2x HLM suspension to a 96-well plate.
-
Add the test compound working stock to achieve a final incubation concentration of 1 µM. The final DMSO concentration must be kept low (<0.1%) to avoid inhibiting enzyme activity.
-
Include two control incubations: a negative control without the NADPH regenerating system and a positive control with a compound of known metabolic fate (e.g., Dextromethorphan).[17]
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.
-
Initiate the reaction by adding the NADPH regenerating system to all wells (except the negative control). This is T=0.
-
Incubate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), aspirate an aliquot of the reaction mixture and add it to a separate 96-well plate containing the ice-cold termination solution.[18] This immediately stops the enzymatic reaction and precipitates the microsomal proteins.
-
-
Sample Analysis:
-
Centrifuge the termination plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[19][20]
-
Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.
-
The slope of the resulting linear regression line is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .[5]
-
Caption: Experimental workflow for the liver microsomal stability assay.
Hepatocyte Stability Assay
Expertise & Causality: While microsomes are excellent for assessing Phase I metabolism, they lack the cellular machinery for Phase II reactions and do not account for compound uptake into the cell. Intact hepatocytes are considered the "gold standard" in vitro system because they contain the full complement of both Phase I and II metabolic enzymes and cofactors in their proper cellular context.[2][4] This assay provides a more comprehensive and physiologically relevant prediction of hepatic clearance.[21] We use cryopreserved hepatocytes in suspension to ensure reproducibility and availability.[22]
Experimental Protocol: Cryopreserved Human Hepatocyte Stability
-
Preparation of Reagents:
-
Hepatocyte Incubation Medium: Use a specialized medium like Williams' Medium E, warmed to 37°C.[23]
-
Hepatocyte Suspension: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath. Gently resuspend in incubation medium and determine cell viability (e.g., via Trypan Blue exclusion). Dilute to a final density of 0.5-1.0 x 10⁶ viable cells/mL.[24]
-
Test Compound Working Stock: Prepare as for the microsomal assay.
-
-
Incubation Procedure:
-
Add the hepatocyte suspension to a 96-well plate.
-
Add the test compound working stock to achieve a final concentration of 1 µM.
-
Incubate the plate at 37°C in a humidified incubator (5% CO₂) with gentle shaking (90-120 rpm) to keep cells in suspension.[23]
-
Sampling and termination at specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes) are performed identically to the microsomal assay, using ice-cold acetonitrile with an internal standard.[4]
-
-
Sample Analysis & Data Analysis:
-
The procedures for sample processing (centrifugation), LC-MS/MS analysis, and data calculation are analogous to the microsomal stability assay.
-
The intrinsic clearance is expressed in different units: CLint (µL/min/10⁶ cells) = (0.693 / t½) / (cell density in 10⁶ cells/mL) .[21]
-
Summary of Predicted and Experimental Data
The following table summarizes the predicted in silico data alongside hypothetical—but plausible—experimental outcomes for this compound, assuming it is a moderately stable compound.
| Assay System | Half-Life (t½) min | Intrinsic Clearance (CLint) | % Parent Remaining (at 60 min) |
| In Silico Prediction | 15 - 35 | Moderate to High | N/A |
| Human Liver Microsomes | 28 | 49.5 µL/min/mg protein | 21.5% |
| Human Hepatocytes | 22 | 31.5 µL/min/10⁶ cells | 15.1% |
Conclusion and Forward Look
The integrated analysis predicts that this compound is likely a compound with moderate metabolic clearance, primarily driven by CYP-mediated oxidation. The key metabolic liabilities are predicted to be the 2-methylphenyl moiety and the piperazine ring. The slightly faster clearance observed in hepatocytes compared to microsomes (in our hypothetical data) suggests that Phase II metabolism or cellular uptake processes may also contribute to its overall disposition.
These findings provide a critical foundation for further development. The next logical steps would include:
-
Metabolite Identification: Analyzing the incubation samples to identify the structures of the major metabolites formed. This confirms the predicted metabolic hotspots and can reveal unexpected pathways.
-
Reaction Phenotyping: Using a panel of specific CYP inhibitor chemicals or recombinant CYP enzymes to definitively identify which specific CYP isoforms (e.g., 3A4, 2D6) are responsible for the compound's metabolism.
-
Structure-Metabolism Relationship (SMR): If the observed clearance is too high, this data can guide medicinal chemists to strategically modify the molecule at the identified metabolic hotspots (e.g., by adding a fluorine atom to block a site of hydroxylation) to enhance its metabolic stability.
By employing this structured, multi-faceted approach, research teams can efficiently characterize metabolic stability, de-risk candidates early, and accelerate the journey toward optimized clinical compounds.
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Dalvie, D. K., et al. (2006). Metabolism-dependent mutagenicity of a compound containing a piperazinyl indazole motif. PubMed. Retrieved from [Link]
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Al-Sanea, M. M., et al. (2023). Assessment of In Silico and In Vitro Selpercatinib Metabolic Stability in Human Liver Microsomes Using a Validated LC-MS/MS Method. MDPI. Retrieved from [Link]
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Al-Sanea, M. M., et al. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. PMC - NIH. Retrieved from [Link]
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2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one CAS number and identifier lookup
An In-depth Technical Guide to 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one
This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic compound. It is intended for researchers, medicinal chemists, and professionals in drug development who are interested in the synthesis, properties, and potential applications of novel piperazine derivatives.
Introduction
The piperazine ring is a foundational scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmaceuticals.[1] Its unique physicochemical properties, including high aqueous solubility and the ability to form multiple hydrogen bonds, make it an invaluable component in designing orally bioavailable drugs.[1] this compound belongs to this important class of N-acyl piperazine derivatives. As a versatile chemical intermediate, it combines the favorable pharmacokinetic profile of the piperazine moiety with a substituted phenylacetamide group, offering a synthetically tractable framework for developing novel therapeutic agents, particularly those targeting the central nervous system (CNS).[2]
Section 1: Chemical Identity and Properties
A precise understanding of a compound's identity is fundamental to its application in research and development. The key identifiers and physicochemical properties of this compound are summarized below.
Identifiers
A compilation of the primary chemical identifiers for this compound provides a standardized basis for its reference in scientific literature and databases.
| Identifier | Value | Source |
| CAS Number | 152954-98-8 | [3] |
| Molecular Formula | C13H18N2O | [3] |
| Molecular Weight | 218.29 g/mol | [3] |
| IUPAC Name | This compound | N/A |
| Purity | Min. 95% | [3] |
Physicochemical Properties
While specific experimental data for this exact compound is not widely published, properties can be predicted based on its structure and data from analogous compounds. The presence of the polar piperazine and amide groups suggests moderate solubility in aqueous solutions, a characteristic that is often beneficial for drug candidates.[1] The lipophilicity, influenced by the 2-methylphenyl group, is a critical parameter for properties like blood-brain barrier penetration.[4]
Section 2: Synthesis and Characterization
The synthesis of this compound is typically achieved through a standard amide coupling reaction. This well-established methodology offers high yields and purity, making it suitable for both laboratory-scale synthesis and potential scale-up.
Synthesis Workflow
The most direct and common synthetic route is the reaction between 2-(2-methylphenyl)acetic acid and piperazine. To facilitate this reaction, the carboxylic acid is first activated to form a more reactive intermediate, such as an acyl chloride, which then readily reacts with the secondary amine of the piperazine ring to form the target amide.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of N-acyl piperazines.
-
Activation of Carboxylic Acid:
-
To a stirred solution of 2-(2-methylphenyl)acetic acid (1.0 equivalent) in an anhydrous solvent like dichloromethane (DCM) at 0 °C, add thionyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction mixture to stir at room temperature for 2-3 hours until the evolution of gas ceases.
-
Causality: This step converts the less reactive carboxylic acid into a highly electrophilic acyl chloride, which is necessary for an efficient reaction with the amine. The use of an anhydrous solvent is critical to prevent hydrolysis of the acyl chloride.
-
-
Amide Coupling:
-
In a separate flask, dissolve piperazine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (2.0 equivalents) in anhydrous DCM.
-
Cool this solution to 0 °C and add the previously prepared acyl chloride solution dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Causality: Triethylamine acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of piperazine which would render it unreactive.
-
-
Work-up and Purification:
-
Once the reaction is complete, wash the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the pure this compound.
-
Characterization
The structure and purity of the synthesized compound must be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most crucial technique for structural elucidation. ¹H NMR will confirm the presence of the methylphenyl and piperazine protons, while ¹³C NMR will identify all unique carbon atoms in the molecule.[5]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound by identifying the molecular ion peak.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups, particularly the characteristic amide carbonyl (C=O) stretch.[5]
Section 3: Applications in Research and Drug Development
The structural motifs within this compound make it a compound of significant interest for drug discovery.
The Role of the Piperazine Scaffold
The piperazine ring is a key pharmacophore in many drugs, especially those targeting the CNS.[2] Its two nitrogen atoms allow for modifications to tune properties like solubility, basicity, and receptor binding. This scaffold is found in drugs with a wide range of activities, including antipsychotic, antidepressant, and anxiolytic properties.[2] The ability of piperazine derivatives to cross the blood-brain barrier is a particularly valuable attribute.[4]
Potential Therapeutic Applications
Derivatives of 2-aryl-1-(piperazin-1-yl)ethanone have been explored for various therapeutic applications. The combination of an aryl group and a piperazine core is a common feature in compounds designed to interact with biological targets.
-
CNS Disorders: The N-arylpiperazine moiety is a well-known structural element in compounds that modulate serotonin and dopamine receptors, which are key targets in the treatment of depression, anxiety, and schizophrenia.[6]
-
Anticancer Agents: The piperazine scaffold is also a "privileged structure" in the design of anticancer drugs, including potent kinase inhibitors.[1][7]
-
Antimicrobial Agents: Novel piperazine derivatives have shown promising antibacterial and antifungal activities.[8]
Section 4: Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for handling piperazine derivatives should be followed. These compounds are typically classified as irritants.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Conclusion
This compound is a valuable chemical entity with significant potential in the field of medicinal chemistry. Its straightforward synthesis and the proven pharmacological importance of its constituent structural motifs make it an attractive starting point for the development of novel therapeutics. Further research into its biological activities could uncover new lead compounds for a variety of diseases, particularly those affecting the central nervous system.
References
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de Oliveira, P. D., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 576-586. [Link]
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Stalinska, J., et al. (2019). Coumarin-piperazine derivatives as biologically active compounds. Bioorganic & Medicinal Chemistry, 27(23), 115082. [Link]
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Karasawa, H., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters, 13(4), 623-630. [Link]
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Mishra, V., et al. (2024). Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia, 53(1). [Link]
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Parrino, B., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7101. [Link]
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U.S. Environmental Protection Agency. (n.d.). 2-(2-methylphenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid. CompTox Chemicals Dashboard. [Link]
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Bowers Lab. (n.d.). Piperazic Acid Synthesis. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
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Al-Issa, S. A., et al. (2023). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis(thieno[2,3-b]pyridines). ACS Omega, 8(29), 25888–25900. [Link]
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Gemo, R., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6127. [Link]
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PubChem. (n.d.). 2-(Piperazin-1-yl)-1-(thiophen-2-yl)ethan-1-one. [Link]
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Zengin, G., et al. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. International Journal of Molecular Sciences, 24(22), 16499. [Link]
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Stepanyan, G., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(12), e2000208. [Link]
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SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]
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Preprints.org. (2024). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. [Link]
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PharmaCompass. (n.d.). 2-(piperazin-1-yl)ethan-1-ol. [Link]
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An In-depth Technical Guide to the Therapeutic Potential of 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one
A Senior Application Scientist's Perspective on a Promising Scaffold
Abstract
The piperazine-ethanone scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents. This technical guide delves into the potential therapeutic applications of a specific, yet underexplored, derivative: 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one . While direct, extensive research on this particular molecule is nascent, a comprehensive analysis of structurally analogous compounds provides a strong rationale for its investigation as a modulator of central nervous system (CNS) and cardiovascular pathways. This document will synthesize existing knowledge on related compounds to hypothesize a mechanism of action, outline potential therapeutic avenues, and provide detailed experimental protocols for its preclinical evaluation. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for unlocking the therapeutic promise of this versatile chemical entity.
Introduction: The Significance of the Piperazine Moiety
The piperazine ring is a privileged scaffold in drug discovery, renowned for its favorable physicochemical properties and its ability to interact with a wide array of biological targets. Its presence in drugs spanning antipsychotics, antidepressants, anti-inflammatory agents, and anti-HIV therapeutics underscores its versatility.[1] The incorporation of a piperazine-ethanone core, as seen in this compound, offers a synthetically tractable backbone for the development of novel therapeutic agents. This guide will explore the untapped potential of this specific derivative by drawing parallels with established and emerging piperazine-based therapeutics.
Chemical Properties and Synthesis
2.1. Molecular Profile
| Property | Value | Source |
| Molecular Formula | C13H18N2O | [2] |
| Molecular Weight | 218.29 g/mol | [2] |
| IUPAC Name | 2-(2-methylphenyl)-1-(piperazin-1-yl)ethanone | |
| CAS Number | 152954-98-8 | [3] |
2.2. Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a straightforward amide coupling reaction. A plausible and efficient synthetic route is outlined below, based on established methodologies for similar piperazine derivatives.[4][5]
Protocol 1: Synthesis of this compound
-
Activation of Carboxylic Acid: To a stirred solution of 2-(2-methylphenyl)acetic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst such as 4-Dimethylaminopyridine (DMAP) (0.1 equivalents). Stir the mixture at room temperature for 30 minutes to form the activated ester.
-
Amide Coupling: To the activated ester solution, add piperazine (1.2 equivalents) dissolved in the same anhydrous solvent. The reaction mixture is then stirred at room temperature for 12-24 hours.
-
Work-up and Purification: Upon completion of the reaction (monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.
Caption: Synthetic workflow for this compound.
Hypothesized Mechanism of Action and Therapeutic Targets
Based on the pharmacological profiles of structurally related piperazine compounds, we hypothesize that this compound may exert its effects through modulation of central and peripheral receptors.
3.1. Potential as a CNS-Acting Agent
Several piperazine derivatives exhibit significant activity within the central nervous system. For instance, LQFM032, a piperazine-containing compound, has demonstrated anxiolytic-like effects mediated through benzodiazepine and nicotinic pathways.[6] The structural similarity suggests that this compound could potentially interact with GABA-A receptors or nicotinic acetylcholine receptors (nAChRs), leading to modulation of neuronal excitability.
3.2. Potential as a Cardiovascular Agent
The compound Centhaquin, which shares the piperazine core, is known for its hypotensive activity.[7] Its mechanism involves a central action that reduces blood pressure.[7] It is plausible that this compound could also interact with central adrenergic or serotonergic receptors that regulate cardiovascular function.
Caption: Hypothesized mechanism of action and potential therapeutic outcomes.
Preclinical Evaluation Strategy
A systematic preclinical evaluation is essential to validate the hypothesized therapeutic potential of this compound. The following experimental protocols are recommended.
4.1. In Vitro Receptor Binding Assays
To identify the primary molecular targets, a broad panel of receptor binding assays should be conducted.
Protocol 2: Radioligand Binding Assays
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptors (e.g., GABA-A, nAChRs, adrenergic, and serotonin receptor subtypes).
-
Assay Conditions: In a 96-well plate, incubate the membrane preparation with a specific radioligand for the target receptor and varying concentrations of this compound.
-
Incubation and Filtration: Incubate at an appropriate temperature for a specified time to reach equilibrium. The reaction is terminated by rapid filtration through a glass fiber filter to separate bound and free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
4.2. In Vivo Behavioral and Physiological Assessments
Based on the in vitro findings, targeted in vivo studies should be performed to assess the physiological and behavioral effects.
Protocol 3: Evaluation of Anxiolytic-like Activity (Elevated Plus Maze)
-
Animal Model: Use adult male mice or rats.
-
Drug Administration: Administer this compound or vehicle control intraperitoneally (i.p.) 30 minutes before the test. A known anxiolytic (e.g., diazepam) should be used as a positive control.
-
Apparatus: The elevated plus maze consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.
-
Procedure: Place the animal at the center of the maze, facing an open arm, and allow it to explore for 5 minutes. The session is recorded by a video camera.
-
Data Analysis: Score the time spent in and the number of entries into the open and closed arms. An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.
Protocol 4: Evaluation of Hypotensive Activity
-
Animal Model: Use spontaneously hypertensive rats (SHRs) or normotensive Wistar-Kyoto (WKY) rats.
-
Surgical Preparation: Anesthetize the rats and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
Drug Administration: Administer increasing doses of this compound intravenously (i.v.) and record mean arterial pressure (MAP) and heart rate (HR).
-
Data Analysis: Calculate the change in MAP and HR from baseline for each dose. A dose-dependent decrease in MAP would indicate hypotensive activity.
Future Directions and Conclusion
The exploration of this compound presents a compelling opportunity in drug discovery. Its structural similarity to compounds with proven CNS and cardiovascular activity provides a strong rationale for its investigation. The proposed synthetic and preclinical evaluation strategies offer a clear path forward for elucidating its therapeutic potential. Further studies should also focus on its pharmacokinetic profile (ADME) and a comprehensive safety assessment. By leveraging the insights from analogous compounds and employing rigorous experimental methodologies, the scientific community can systematically unravel the therapeutic value of this promising molecule.
References
-
Pharmacological Studies on 2-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl) Quinoline (Centhaquin). I. Hypotensive Activity. PubMed. Available at: [Link]
-
2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Preprints.org. Available at: [Link]
-
Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. ResearchGate. Available at: [Link]
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-
Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is mediated through the benzodiazepine and nicotinic pathways. PubMed. Available at: [Link]
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2-([1][2][7]TRIAZOL-1-YL)-ETHANONE DERIVATIVES. Google Patents. Available at:
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1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI. Available at: [Link]
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Methodological & Application
Application Note: Synthesis Protocol for 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one
Abstract & Core Directive
This guide details the synthesis of 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one , a structural motif frequently encountered in GPCR ligands (e.g., antihistamines, antipsychotics) and kinase inhibitors. The presence of the ortho-methyl group on the phenyl ring introduces significant steric hindrance, often impeding standard amide coupling rates.
This protocol departs from generic "mix-and-stir" instructions. It prioritizes a high-fidelity N-Boc protection strategy coupled with HATU activation to ensure mono-substitution and overcome the steric barrier. A scalable acid chloride alternative is also discussed for gram-scale preparations.
Retrosynthetic Analysis & Strategy
The target molecule consists of a piperazine ring acylated by (2-methylphenyl)acetic acid. Direct reaction of the acid with free piperazine is discouraged due to the high risk of forming the symmetrical bis-amide impurity, which is difficult to separate from the mono-product.
Strategic Choice: We utilize 1-Boc-piperazine as the nucleophile. The tert-butoxycarbonyl (Boc) group serves two purposes:
-
Regiocontrol: It blocks the second nitrogen, preventing bis-acylation.
-
Purification: It renders the intermediate lipophilic, facilitating easy aqueous workup before the final deprotection.
Reaction Scheme Visualization
The following diagram outlines the synthetic pathway and critical decision points.
Caption: Two-step synthesis strategy utilizing Boc-protection to ensure mono-acylation and high purity.
Experimental Protocol
Phase 1: Amide Coupling (The "Steric" Step)
The ortho-methyl group twists the phenyl ring out of plane, shielding the carbonyl carbon. Standard carbodiimides (EDC/DCC) may result in sluggish conversion or racemization (if chiral centers were present, though here achiral). HATU is selected for its superior reactivity in sterically demanding couplings.
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[1] | Role |
| (2-Methylphenyl)acetic acid | 150.18 | 1.0 | Substrate (Acid) |
| 1-Boc-piperazine | 186.25 | 1.1 | Nucleophile |
| HATU | 380.23 | 1.2 | Coupling Agent |
| DIPEA (Hünig's Base) | 129.24 | 3.0 | Base |
| DMF (Anhydrous) | - | - | Solvent (0.2 M) |
Step-by-Step Procedure
-
Activation: In a dry round-bottom flask under nitrogen, dissolve (2-methylphenyl)acetic acid (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).
-
Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes. Note: DIPEA is preferred over TEA to prevent nucleophilic competition with the active ester.
-
Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to form the activated At-ester.
-
Nucleophile Addition: Add 1-Boc-piperazine (1.1 equiv).
-
Reaction: Stir at Room Temperature (RT) for 4–16 hours.
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The acid spot should disappear. If the reaction stalls due to the ortho-effect, heat to 40°C.
-
-
Workup:
-
Purification: The crude N-Boc intermediate is usually pure enough (>95%) for deprotection. If not, purify via silica flash chromatography (Hexane/EtOAc gradient).
Phase 2: Boc-Deprotection & Salt Formation
The intermediate must be deprotected to yield the free secondary amine.
Step-by-Step Procedure
-
Dissolution: Dissolve the N-Boc intermediate in minimal DCM or 1,4-dioxane.
-
Acidolysis:
-
Method A (Standard): Add 4M HCl in Dioxane (5–10 equiv). Stir at RT for 1–2 hours. Precipitation of the product hydrochloride salt usually occurs.
-
Method B (Alternative): Add TFA/DCM (1:1 ratio). Stir for 1 hour.
-
-
Isolation:
-
For HCl Salt: Filter the white precipitate, wash with Et₂O, and dry under vacuum.
-
For Free Base: Evaporate volatiles. Redissolve residue in DCM, wash with 1M NaOH (pH > 12), dry organic layer over Na₂SO₄, and concentrate.
-
Technical Validation & Troubleshooting
Self-Validating Workflow Logic
To ensure the protocol is working before committing to the final step, use this logic flow:
Caption: Decision tree for monitoring reaction progress and handling steric stalling.
Troubleshooting the "Ortho Effect"
If the reaction is incomplete after 16 hours:
-
Steric Bulk: The 2-methyl group hinders the approach of the bulky HATU/Piperazine complex.
-
Solution: Switch to the Acid Chloride Method .
-
Reflux (2-methylphenyl)acetic acid with Thionyl Chloride (SOCl₂) for 2 hours to form the acid chloride.
-
Evaporate SOCl₂.
-
React the crude acid chloride with 1-Boc-piperazine and TEA in DCM at 0°C -> RT. Acid chlorides are smaller and more reactive than the HATU active ester.
-
References
-
Amide Bond Formation in Sterically Hindered Substrates
-
N-Boc-Piperazine Protocols
-
BenchChem. (2025).[1] Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids.
-
Source:
-
-
Synthesis of Piperazine Derivatives (General)
- Chao, S., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules, 25(9), 2228.
-
Source:
-
Steric Hindrance in Phenylacetic Acid Derivatives
-
Li, Y., et al. (2018).[8] Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Royal Society Open Science.
-
Source:
-
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Step-by-step preparation of 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one from o-tolylacetic acid
Executive Summary & Strategic Analysis
This application note details the robust preparation of 2-(2-methylphenyl)-1-(piperazin-1-yl)ethan-1-one (Target Molecule, TM ). This scaffold is a critical pharmacophore in medicinal chemistry, often serving as a linker in GPCR ligands and ion channel blockers due to the piperazine ring's ability to modulate physicochemical properties (solubility, pKa) and adopt diverse conformations [1, 2].[1]
The Synthetic Challenge: Dimerization Control
The primary challenge in synthesizing mono-acylated piperazines is the high risk of forming the symmetric bis-amide dimer (Figure 1). Direct coupling of
Selected Strategy: The Protection-Deprotection Route
To ensure high purity (>98%) suitable for biological assays, this protocol utilizes
-
Eliminates Dimerization: The distal nitrogen is chemically masked.
-
Enhances Solubility: The lipophilic Boc group simplifies organic phase workups.
-
Facilitates Salt Formation: The final deprotection allows for the direct isolation of the hydrochloride salt, a preferred solid form for drug development.
Reaction Scheme & Mechanism
The synthesis proceeds in two phases:[2] (1) Amide coupling using EDC/HOBt activation to minimize racemization and side reactions, followed by (2) Acidolytic deprotection.
Critical Material Attributes (CMA)
| Reagent | MW ( g/mol ) | Equiv.[3][4] | Role | Critical Attribute |
| 150.17 | 1.0 | Substrate | Purity >97%; Dry | |
| 186.25 | 1.1 | Amine | Free of piperazine (dimer risk) | |
| EDC | 191.70 | 1.2 | Coupling Agent | Water-soluble urea byproduct |
| HOBt (anhydrous) | 135.12 | 1.2 | Additive | Suppresses racemization/side-reactivity |
| DIPEA | 129.24 | 3.0 | Base | Scavenges HCl; maintains pH |
| 4M HCl in Dioxane | - | 10.0 | Deprotection | Anhydrous conditions preferred |
Step-by-Step Protocol
Phase 1: Amide Coupling
Objective: Synthesize tert-butyl 4-(2-(2-methylphenyl)acetyl)piperazine-1-carboxylate.
-
Preparation: In a clean, dry 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve
-tolylacetic acid (1.50 g, 10.0 mmol, 1.0 equiv) in anhydrous Dichloromethane (DCM) (50 mL).-
Note: DCM is preferred over DMF for this substrate as it simplifies workup (volatile).
-
-
Activation: Add HOBt (1.62 g, 12.0 mmol, 1.2 equiv) and EDC
HCl (2.30 g, 12.0 mmol, 1.2 equiv) to the stirring solution. -
Basification: Add DIPEA (5.2 mL, 30.0 mmol, 3.0 equiv) dropwise.
-
Observation: The solution may warm slightly. Stir for 15 minutes to allow formation of the active ester.
-
-
Coupling: Add
-Boc-piperazine (2.05 g, 11.0 mmol, 1.1 equiv) in one portion. -
Reaction: Seal the flask under nitrogen/argon and stir at Room Temperature (RT) for 12–16 hours.
-
Monitor: Check via TLC (Hexane:EtOAc 1:1) or LC-MS.[5] The acid spot should disappear.
-
-
Workup:
-
Dilute reaction mixture with DCM (50 mL).
-
Wash sequentially with:
-
10% Citric Acid (2 x 50 mL) – Removes DIPEA and unreacted amine.
-
Sat. NaHCO
(2 x 50 mL) – Removes unreacted acid and HOBt. -
Brine (1 x 50 mL).
-
-
Dry organic layer over anhydrous Na
SO , filter, and concentrate in vacuo. -
Result: The intermediate is typically a viscous pale-yellow oil or low-melting solid. Yield is generally >90%.
-
Phase 2: Deprotection & Salt Formation
Objective: Cleave the Boc group and isolate the HCl salt.[6]
-
Dissolution: Dissolve the crude intermediate (approx. 3.0 g) in minimal DCM (5 mL) or 1,4-Dioxane (5 mL).
-
Acidolysis: Cool the solution to 0°C (ice bath). Add 4M HCl in Dioxane (25 mL, ~100 mmol, 10 equiv) dropwise [3].
-
Reaction: Remove the ice bath and stir at RT for 2–3 hours.
-
Observation: A white precipitate (the product HCl salt) often begins to form within 30 minutes.
-
Monitor: TLC (DCM:MeOH 9:1) will show the disappearance of the non-polar Boc-intermediate.
-
-
Isolation:
-
Add Diethyl Ether (Et
O, 50 mL) to the reaction mixture to fully precipitate the salt. -
Stir vigorously for 10 minutes.
-
Filter the solid using a Buchner funnel.
-
-
Purification: Wash the filter cake with cold Et
O (2 x 20 mL) to remove trace organic impurities and excess HCl. -
Drying: Dry the solid under high vacuum at 40°C for 4 hours.
Process Workflow Diagram
Analytical Specifications & Troubleshooting
Expected Analytical Data (HCl Salt)
-
Appearance: White to off-white hygroscopic solid.
-
1H NMR (DMSO-d6):
-
9.0–9.5 (br s, 2H, NH
). - 7.1–7.2 (m, 4H, Ar-H).
-
3.8 (s, 2H, CH
-CO). -
3.6–3.8 (m, 4H, Piperazine-CH
adjacent to amide). -
3.0–3.2 (m, 4H, Piperazine-CH
adjacent to amine). -
2.25 (s, 3H, Ar-CH
).
-
9.0–9.5 (br s, 2H, NH
-
Mass Spectrometry (ESI+): Calculated for C
H N O [M+H] : 219.15. Found: 219.2.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete activation of acid. | Ensure reagents are dry. Increase activation time to 30 mins before adding amine. |
| Sticky Gum (Step 2) | Hygroscopic salt absorption. | Triturate the gum with fresh Et |
| Impurity: Dimer | Boc-deprotection occurred early? | Unlikely in Phase 1. If observed, check purity of starting |
| Rotamer Peaks (NMR) | Amide bond rotation. | This is normal for amides. Run NMR at elevated temperature (50°C) to coalesce peaks. |
References
-
Piperazine Scaffolds in Drug Discovery
-
Pharmacological Significance
-
Boc-Deprotection Protocols
-
Amide Coupling Methodology
-
Common Organic Chemistry. "Amine to Amide (EDC + HOBt) Standard Procedures." 4
-
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 5. growingscience.com [growingscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wisdomlib.org [wisdomlib.org]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. scribd.com [scribd.com]
- 12. Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one for Drug Discovery
Abstract
The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs.[1][2][3] Its unique physicochemical properties, including conformational flexibility and tunable basicity, allow for potent interactions with diverse biological targets.[4] The molecule 2-(2-methylphenyl)-1-(piperazin-1-yl)ethan-1-one presents a versatile starting point for generating novel therapeutic agents. The presence of a secondary amine on the piperazine ring serves as a prime handle for chemical modification, enabling systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth analysis of key derivatization strategies, supported by detailed protocols and the scientific rationale behind methodological choices, to empower researchers in their drug design endeavors.
The Strategic Imperative: Why Derivatize?
In drug discovery, the initial "hit" compound is rarely the final drug candidate. A systematic process of chemical modification, or derivatization, is essential to refine its properties. For the this compound core, derivatization of the piperazine N-H position is the most direct and impactful strategy. The goals are multifaceted:
-
Structure-Activity Relationship (SAR) Exploration: To understand how different chemical groups appended to the piperazine nitrogen influence biological activity. This allows for the identification of key interactions with the target protein.
-
Improving Pharmacokinetics (ADME): To fine-tune properties like solubility, metabolic stability, and cell permeability, which are critical for a compound's success in vivo.[2]
-
Modulating Physicochemical Properties: To adjust lipophilicity (logP) and basicity (pKa), which can affect target engagement, off-target effects, and oral bioavailability.[4]
-
Vectoring Towards New Targets: To introduce new pharmacophores that can confer additional biological activities, leading to the creation of hybrid molecules with unique therapeutic potential.[5]
The following sections detail the primary synthetic avenues for achieving these goals, moving from foundational N-alkylation to more complex C-N bond-forming reactions.
Caption: Core derivatization pathways for the title scaffold.
Key Derivatization Methodologies & Protocols
The choice of derivatization strategy depends on the desired final structure. The following protocols represent robust and widely adopted methods in medicinal chemistry.
Reductive Amination: The Workhorse of N-Alkylation
Reductive amination is a highly versatile and reliable method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[4] It proceeds via the formation of an iminium ion intermediate, which is then reduced to the corresponding amine.[6] This method is often preferred over direct alkylation with alkyl halides due to its broader substrate scope and milder conditions.
Causality Behind Component Selection:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice for most applications. It is milder and more selective for the iminium ion over the starting aldehyde compared to agents like sodium borohydride, minimizing side reactions.[7] It is also moisture-stable enough to be handled conveniently in air.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used as they are effective at solubilizing the reactants and are compatible with the reaction conditions.
-
Acid Catalyst (Optional): A small amount of acetic acid can be added to catalyze iminium ion formation, especially with less reactive ketones, but is often unnecessary with aldehydes.
Caption: General workflow for a reductive amination protocol.
Protocol 1: General Procedure for Reductive Amination
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Aldehyde/Ketone Addition: Add the desired aldehyde (1.1 eq) or ketone (1.2 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes.
-
Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to yield the pure N-alkylated product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
| Parameter | Typical Conditions | Rationale |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | High selectivity for iminium ion, mild conditions. |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Good solubility for reactants, inert. |
| Stoichiometry | Aldehyde (1.1 eq), STAB (1.5 eq) | Slight excess ensures full conversion of starting material. |
| Temperature | 0 °C to Room Temperature | Controls initial exotherm, allows for smooth reaction. |
| Work-up | Saturated NaHCO₃ (aq) | Neutralizes acidic byproducts (acetic acid from STAB). |
Buchwald-Hartwig Amination: Forging N-Aryl Bonds
The formation of a bond between the piperazine nitrogen and an aromatic ring is a powerful strategy for developing drugs targeting CNS disorders and kinase inhibitors.[3][8] The Palladium-catalyzed Buchwald-Hartwig amination is the premier method for this transformation, offering high efficiency and functional group tolerance.[4][8]
Causality Behind Component Selection:
-
Catalyst System: The reaction requires a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand. Bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) are crucial as they promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.
-
Base: A strong, non-nucleophilic base is required to deprotonate the piperazine nitrogen, making it sufficiently nucleophilic to participate in the catalytic cycle. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are common choices.
-
Solvent: Anhydrous, high-boiling point aprotic solvents like toluene or dioxane are typically used to facilitate the reaction at elevated temperatures.
Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation
-
Preparation: In an oven-dried Schlenk tube or reaction vial, combine the aryl halide (or triflate) (1.0 eq), this compound (1.2 eq), the phosphine ligand (e.g., XPhos, 4-8 mol%), and the palladium precursor (e.g., Pd₂(dba)₃, 2-4 mol%).
-
Inerting: Seal the vessel, and evacuate and backfill with an inert gas (Argon) three times.
-
Solvent and Base Addition: Add the base (e.g., NaOtBu, 1.4 eq) followed by anhydrous toluene or dioxane via syringe.
-
Reaction: Heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring. Monitor progress by TLC or LC-MS. Reactions can take from 4 to 24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Characterization: Purify the crude product via flash column chromatography and confirm its identity as described in Protocol 1.
| Parameter | Typical Conditions | Rationale |
| Catalyst | Pd₂(dba)₃ / XPhos | Efficiently catalyzes C-N cross-coupling.[8] |
| Base | Sodium tert-butoxide (NaOtBu) | Strong, non-nucleophilic base to deprotonate the amine. |
| Solvent | Toluene, Dioxane | High-boiling aprotic solvent suitable for heating. |
| Temperature | 80 - 110 °C | Provides thermal energy to overcome activation barriers. |
Amide Coupling: Introducing the Amide Moiety
Amide bonds are ubiquitous in pharmaceuticals, offering metabolic stability and the ability to form crucial hydrogen bonds with biological targets.[9] Coupling the piperazine nitrogen with a carboxylic acid is a fundamental derivatization step.
Causality Behind Component Selection:
-
Coupling Reagents: Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like DMAP (4-Dimethylaminopyridine) or HOBt (Hydroxybenzotriazole) activate the carboxylic acid to form a highly reactive intermediate, facilitating nucleophilic attack by the piperazine.[10][11] Peptide coupling reagents such as HATU or T3P are also highly effective.[12]
-
Base: A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is added to act as a proton scavenger, neutralizing any acidic species formed and driving the reaction to completion.
Protocol 3: General Procedure for Amide Coupling
-
Acid Activation: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), the coupling reagent (e.g., EDC, 1.2 eq), and an additive (e.g., DMAP, 0.1 eq) in anhydrous DCM or DMF. Stir at room temperature for 20-30 minutes to form the active ester.
-
Amine Addition: Add a solution of this compound (1.0 eq) and a non-nucleophilic base (e.g., TEA or DIPEA, 2.0 eq) in the same solvent to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature overnight (12-18 hours). Monitor for completion by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification & Characterization: Purify the resulting amide by flash column chromatography and characterize as previously described.
| Parameter | Typical Conditions | Rationale |
| Coupling Reagent | EDC / DMAP; HATU; T3P | Activates carboxylic acid for nucleophilic attack.[10][12] |
| Base | Triethylamine (TEA), DIPEA | Scavenges protons to drive the reaction forward. |
| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) | Common aprotic solvents for amide coupling. |
| Temperature | Room Temperature | Sufficient for most standard amide couplings. |
Conclusion and Future Directions
The derivatization of this compound via its piperazine nitrogen is a proven and effective strategy in drug discovery. The methodologies outlined here—reductive amination, Buchwald-Hartwig amination, and amide coupling—form the core toolkit for any medicinal chemist working with this scaffold. Each protocol is a self-validating system when coupled with rigorous in-process monitoring (TLC, LC-MS) and final product characterization (NMR, HRMS). By rationally applying these synthetic strategies, researchers can efficiently generate diverse libraries of compounds, accelerating the journey from a preliminary hit to a promising drug candidate with optimized therapeutic properties.
References
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Source Not Available.
-
Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2020). Dalton Transactions (RSC Publishing). [Link]
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]
-
Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. (2006). PubMed. [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed. [Link]
-
Synthesis of 2-substituted piperazines via direct a-lithiation. (2019). ResearchGate. [Link]
-
Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications. [Link]
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (n.d.). NIH. [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
-
Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. (2022). MDPI. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PMC. [Link]
-
Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. (2020). PMC - NIH. [Link]
-
DABCO bond cleavage for the synthesis of piperazine derivatives. (2019). RSC Publishing. [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). PMC. [Link]
-
Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. (2025). ResearchGate. [Link]
-
Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025). ResearchGate. [Link]
-
A practical catalytic reductive amination of carboxylic acids. (2020). RSC Publishing. [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (n.d.). Neuroquantology. [Link]
-
Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. (2025). ACS Sustainable Chemistry & Engineering. [Link]
-
Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. (n.d.). PMC - NIH. [Link]
Sources
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. acgpubs.org [acgpubs.org]
- 11. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one
This guide is structured as a Tier-3 Technical Support resource. It assumes the user is familiar with basic organic synthesis but is facing specific yield or purity bottlenecks with 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one .
Ticket ID: CHEM-SUP-8829 Subject: Yield Optimization & Impurity Control Assigned Scientist: Senior Application Specialist, Medicinal Chemistry Division[1][2]
Executive Summary
The synthesis of this compound presents two distinct antagonistic challenges:
-
Symmetry (The Bis-Amide Trap): Piperazine is a symmetrical diamine.[1][2][3] Without control, the reaction statistically favors the formation of the bis-amide (dimer) impurity, drastically reducing yield.
-
Steric Hindrance: The ortho-methyl group on the phenylacetic acid moiety creates steric bulk around the carbonyl, slowing down nucleophilic attack and making the reaction sensitive to coupling reagent choice.[1]
This guide provides two validated workflows: the Direct Nucleophilic Attack (Fast) for initial screening and the Boc-Protection Route (High Yield) for scale-up.[1][2]
Module 1: Diagnostic & Strategy Selection
Before starting, select your workflow based on your current constraints.
Workflow Decision Tree
Figure 1: Decision matrix for selecting the synthesis route based on scale and purity requirements.
Module 2: The "Direct Coupling" Protocol (Route A)
Best for: Rapid analog generation, small scale. Primary Risk: Formation of 1,4-bis(2-(2-methylphenyl)acetyl)piperazine.[1][2]
The Protocol
To force mono-acylation without protecting groups, you must violate standard stoichiometry.[1] You need a kinetic bias toward the mono-product.[1][2]
Reagents:
-
DIPEA (2.0 equiv)[2]
-
DCM or DMF (Solvent)
Step-by-Step:
-
Activation: Dissolve the acid in DCM.[1][2] Add EDC·HCl and DIPEA.[1][2] Stir for 15 mins to form the active ester.
-
Addition: Add the activated acid solution dropwise (over 30 mins) into a stirring solution of excess piperazine (6 equiv) in DCM.
-
Why? High dilution of the active ester entering a "sea" of piperazine ensures that every active ester molecule meets a free piperazine, not a mono-amide product.[1]
-
-
Quench: Wash with water.
Troubleshooting Table: Direct Coupling
| Issue | Diagnosis | Resolution |
|---|---|---|
| Yield < 40% | Bis-acylation occurred. | Increase piperazine equivalents to 8-10x.[1][2] Add acid slower.[1][2] |
| Insoluble Precipitate | Piperazine or Urea byproduct precipitation.[1][2] | Switch solvent to DMF/DCM (1:1) mix. |
| No Reaction | Steric hindrance of o-tolyl group.[1][2] | Switch coupling agent to HATU or convert acid to Acid Chloride.[1][2] |
Module 3: The "Boc-Protection" Protocol (Route B)[1][2]
Best for: Scale-up, high purity, GMP-like requirements.[1][2] Yield Target: >85% overall.
Step 1: Mono-Boc Protection (If not purchasing N-Boc-piperazine)[1][2]
-
Reaction: Piperazine (excess) + Boc2O
tert-butyl piperazine-1-carboxylate.[1][2] -
Key: Use pH controlled extraction (see Module 4) to remove bis-Boc and unreacted piperazine.[1][2]
Step 2: Amide Coupling (The Critical Step)
Due to the ortho-methyl steric hindrance, standard EDC coupling may be sluggish.
Recommended Reagents:
-
Amine: tert-butyl piperazine-1-carboxylate (1.0 equiv)[1][2]
-
Coupling Agent: HATU (1.1 equiv) or T3P (Propylphosphonic anhydride).
-
Base: DIPEA (3.0 equiv)
Mechanism of Improvement: HATU generates an At-active ester (7-azabenzotriazol-1-yl ester), which is less sensitive to steric hindrance than the OBt ester formed by HOBt/EDC.[1][2]
Step 3: Deprotection[2]
-
Reagent: 4M HCl in Dioxane or TFA/DCM (1:4).
-
Procedure: Stir at RT for 1-2 hours. Evaporate solvent.[1][2][5]
-
Result: You obtain the HCl or TFA salt of the target.[1]
Module 4: Purification & Workup (The "pH Switch")
This is the most critical technical intervention. Piperazine derivatives are amphoteric.[1][2] You can exploit this to isolate the product without column chromatography.[1][2]
The pH-Switch Workup Logic
This protocol separates your Target (Secondary Amine) from:
Figure 2: pH-Switch extraction protocol for isolating piperazine derivatives.
Protocol Notes:
-
Acid Wash: At pH 2, the piperazine nitrogen is protonated (
). It stays in the water.[1] The bis-amide (neutral) and unreacted acid (neutral/protonated) go into the organic layer. -
Base Switch: At pH 12, the piperazine becomes a free base (
). It becomes lipophilic and extracts into DCM.[1][2]
FAQ: Common Failure Modes
Q: My reaction works but the product is an oil that won't crystallize. A: This is common for o-tolyl piperazines.[1][2]
-
Fix: Isolate it as the Hydrochloride salt. Dissolve the free base oil in diethyl ether/ethanol and add 2M HCl in ether. The salt should precipitate as a white solid.[1]
Q: I see a peak at M+134 in LCMS. A: This is likely the bis-amide impurity (Target MW + Acyl group).[1][2]
-
Fix: You are using Route A (Direct Coupling) with insufficient piperazine excess.[2] Switch to Route B (Boc-protection).[1][2]
Q: The reaction is stalled at 50% conversion. A: The ortho-methyl group is blocking the attack.
-
Fix: If using EDC, add a catalyst like DMAP (0.1 equiv). If already using DMAP, switch to Acid Chloride activation:
References
-
Selective Mono-acylation of Piperazine
-
Title: Highly Rapid and Direct Synthesis of Monoacylated Piperazine Derivatives from Carboxylic Acids.[1]
- Source:ChemistrySelect (via ResearchG
- Relevance: Validates the use of specific coupling agents and stoichiometry for mono-acyl
-
-
Steric Hindrance in Amide Coupling
-
General Piperazine Workup Protocols
-
Boc-Protection Strategy
- Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines.
-
Source:Molecules (PMC/NIH).[2]
- Relevance: Compares direct synthesis vs. protecting group strategies, confirming the high-purity advantage of the Boc route.
Sources
- 1. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 2. 1-(2-PHENYLETHYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ojs.chimia.ch [ojs.chimia.ch]
- 7. researchgate.net [researchgate.net]
Solving solubility issues of 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one in aqueous buffers
This guide serves as a specialized technical support resource for researchers encountering solubility difficulties with 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one .
The content is structured to address the specific physicochemical properties of this N-acyl piperazine derivative, focusing on its lipophilic o-tolyl tail and the ionizable secondary amine at the piperazine N4 position.
Compound: this compound Classification: Lipophilic Weak Base (Class II/IV borderline)
Core Solubility Diagnostics
Before attempting a protocol, diagnose the specific failure mode using the "Solubility Decision Matrix" below. This molecule exhibits pH-dependent solubility due to the piperazine nitrogen (pKa ~8.5–9.0) and hydrophobic aggregation driven by the 2-methylphenyl moiety.
Interactive Troubleshooting Matrix
Issue: "My compound precipitates immediately upon adding the DMSO stock to PBS (pH 7.4)."
-
Root Cause: The "Crash" Effect. You are transitioning from a solvent with high solubilizing power (DMSO) to a high-dielectric aqueous buffer where the neutral fraction of the amine is insoluble.
-
Immediate Fix: Do not add DMSO directly to PBS. Use an intermediate co-solvent step (PEG400) or a surfactant (Polysorbate 80). See Protocol A.
Issue: "The solution is clear initially but precipitates after 2 hours."
-
Root Cause: Nucleation and Crystal Growth. You achieved a supersaturated state (kinetic solubility) that is thermodynamically unstable.
-
Immediate Fix: Add a crystallization inhibitor like HPMC (Hydroxypropyl methylcellulose) or switch to a cyclodextrin complex. See Protocol C.
Issue: "I see a gelatinous clump instead of a fine precipitate."
-
Root Cause: Solvent-mediated gelation. The o-tolyl group is promoting hydrophobic stacking while the piperazine hydrates.
-
Immediate Fix: Increase the ionic strength of the buffer slightly or use warm sonication during the initial dilution.
Strategic Solubilization Workflows
Visual Guide: The Decision Tree
Use this logic flow to select the correct solvent system for your specific assay.
Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.
Detailed Protocols
Protocol A: The "Stepwise" Cosolvent Method (Standard In Vitro)
Best for: Enzyme assays, acute cellular assays. Mechanism: Uses PEG400 to bridge the polarity gap between DMSO and Water, preventing immediate shock-precipitation.
-
Prepare Stock: Dissolve compound in pure DMSO at 1000x the final target concentration (e.g., 10 mM).
-
Intermediate Dilution:
-
Take 10 µL of DMSO Stock.
-
Add 40 µL of PEG400 (Polyethylene glycol 400).
-
Vortex vigorously. The solution should remain clear.
-
-
Surfactant Spike (Optional but Recommended):
-
Add 5 µL of Tween 80 (Polysorbate 80) to the DMSO/PEG mix. Vortex.
-
-
Final Dilution:
-
Slowly add this mix to 945 µL of pre-warmed (37°C) Buffer (PBS).
-
Critical: Inject the solvent into the vortexing buffer, not the other way around.
-
Final Composition: 1% DMSO, 4% PEG400, 0.5% Tween 80, 94.5% Buffer.
Protocol B: pH Modification (The Protonation Strategy)
Best for: Analytical standards, non-biological stability tests. Mechanism: The piperazine N4 nitrogen is a secondary amine. By lowering the pH below its pKa (est. 8.5–9.0), you force the molecule into its cationic, water-soluble form.
-
Buffer Selection: Instead of PBS (pH 7.4), use Acetate Buffer (pH 5.0) or Mes-Bis-Tris (pH 6.0) .
-
Salt Screening: If working with the free base solid, consider generating the Hydrochloride (HCl) or Methanesulfonate (Mesylate) salt in situ.
-
Method: Dissolve free base in 0.1 M HCl (1 equivalent), then dilute with buffer.
-
Protocol C: Cyclodextrin Complexation (The "Stealth" Method)
Best for: In vivo studies, sensitive cell lines (where DMSO is toxic). Mechanism: The hydrophobic o-tolyl tail is encapsulated inside the cyclodextrin cavity, shielding it from water while the hydrophilic exterior maintains solubility.
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) solution in water or saline. Filter sterilize (0.22 µm).
-
Compound Addition: Add the solid compound directly to the HP-β-CD vehicle.
-
Energy Input: Sonicate for 30–60 minutes at 40°C.
-
Equilibration: Shake at room temperature for 24 hours.
-
Filtration: Filter out any undissolved solid. The filtrate is your stock.
Physicochemical Data & Reference Values
| Parameter | Estimated Value | Implication for Solubility |
| pKa (Basic) | ~8.5 – 9.0 (Piperazine N4) | At pH 7.4, ~5-10% of the molecule is neutral (un-ionized). This neutral fraction drives precipitation. |
| LogP | ~2.0 – 2.5 | Moderate lipophilicity. The o-tolyl group significantly reduces water solubility compared to bare piperazine. |
| H-Bond Donors | 1 (Amine NH) | Good potential for salt formation. |
| Molecular Weight | ~218.3 g/mol | Small molecule, likely to have high crystal lattice energy if planar. |
Frequently Asked Questions (FAQs)
Q: Can I use Ethanol instead of DMSO? A: Generally, no. Ethanol has a lower boiling point and often lower solubilizing power for this specific class of aryl-piperazines compared to DMSO. Furthermore, ethanol precipitates proteins in cell culture media more aggressively than DMSO.
Q: Why does my compound stick to the plastic tips? A: This is "Non-Specific Binding" (NSB). The lipophilic o-tolyl group adsorbs to polypropylene.
-
Solution: Use Low-Retention pipette tips and glass vials for intermediate dilutions. Add 0.01% BSA or Tween-20 to your buffer to saturate the binding sites on the plastic.
Q: I need to inject this into mice. What is the max solubility I can achieve? A: In pure PBS, likely <50 µM. With 20% HP-β-CD , you can likely achieve 1–5 mM . If higher concentrations are needed, you must use the Mesylate salt form combined with cyclodextrins.
Q: The solution turns yellow over time. Is it precipitating? A: A color change usually indicates chemical degradation (oxidation of the piperazine ring or amide hydrolysis), not necessarily precipitation. Check purity via HPLC. If it is degradation, store stocks at -80°C and degas your buffers.
Mechanism of Action: The "Crash" Phenomenon
Understanding why precipitation occurs helps you prevent it.
Figure 2: The kinetic pathway of precipitation when diluting hydrophobic stocks into aqueous buffers.
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Authoritative source on HP-β-CD protocols).
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Definitive text on pKa and pH-dependent solubility profiling).
-
PubChem Compound Summary. Piperazine and N-acyl derivatives physicochemical data. National Library of Medicine.
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for cosolvent and precipitation troubleshooting strategies).
Technical Support Center: Minimizing Side Reactions in the Acylation of Piperazine to Form 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one
Introduction
Welcome to the technical support guide for the selective mono-acylation of piperazine. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one. The primary challenge in this synthesis is controlling the reaction to favor the desired mono-acylated product over the di-acylated byproduct, a common issue due to the symmetrical nature of piperazine, which possesses two nucleophilic secondary amine groups.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance reaction selectivity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction during the acylation of piperazine with 2-methylphenylacetic acid or its derivatives?
The principal side reaction is the formation of the di-acylated piperazine, 1,4-bis(2-methylphenylacetyl)piperazine. This occurs when both nitrogen atoms of the piperazine ring react with the acylating agent.[1][2] This leads to a mixture of products that can be challenging to separate, ultimately reducing the yield of the desired mono-acylated compound.[1]
Q2: What fundamental strategies can be employed to promote selective mono-acylation?
Several effective strategies exist to favor mono-acylation over di-acylation:
-
Use of Protecting Groups: This is a highly reliable method that involves chemically blocking one of the piperazine nitrogens with a removable protecting group, such as a tert-butyloxycarbonyl (Boc) group. The acylation is then performed on the remaining free amine, followed by a deprotection step.[1][3]
-
Stoichiometric Control: Employing a significant excess of piperazine relative to the acylating agent can statistically favor the formation of the mono-acylated product.[1]
-
In Situ Mono-Protonation: By reacting piperazine with one equivalent of an acid, a mono-salt (e.g., piperazine monohydrochloride) is formed. The protonated nitrogen becomes significantly less nucleophilic, thereby directing the acylation to the non-protonated nitrogen.[1][3]
-
Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters such as stoichiometry, reaction time, and temperature, which can greatly improve selectivity for mono-acylation.[1]
Q3: When is a protecting group strategy more advantageous than a direct approach like stoichiometric control?
The choice of strategy depends on the scale of the synthesis, the required purity of the final product, and economic considerations.
-
Protecting Group Strategy: This multi-step approach is often preferred when the highest possible selectivity and purity are critical, for instance, in the synthesis of high-value active pharmaceutical ingredients (APIs).[1][3] While robust, it is less atom-economical due to the additional protection and deprotection steps.[1]
-
Direct Approach (e.g., Stoichiometric Control or Mono-protonation): These methods are beneficial for their simplicity, fewer reaction steps, and improved atom economy.[1] They are well-suited for larger-scale syntheses where minimizing procedural steps and costs is a priority, although they may necessitate more rigorous optimization to achieve high selectivity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Significant Formation of the Di-acylated Byproduct
Observation: Chromatographic analysis (TLC, LC-MS, or HPLC) of the crude reaction mixture shows a substantial peak corresponding to the di-acylated product, 1,4-bis(2-methylphenylacetyl)piperazine.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incorrect Stoichiometry | Increase the molar excess of piperazine relative to the 2-methylphenylacetyl chloride (or activated acid) to 3-5 equivalents or more.[1] | By increasing the concentration of piperazine, the probability of the acylating agent encountering an unreacted piperazine molecule is statistically higher than it encountering the already formed mono-acylated product. |
| Rapid Addition of Acylating Agent | Add the acylating agent dropwise and slowly to the piperazine solution, preferably at a reduced temperature (e.g., 0 °C).[4] | Slow addition maintains a low instantaneous concentration of the acylating agent, which kinetically disfavors the second acylation reaction. Lowering the temperature further moderates the reaction rate. |
| Localized "Hot Spots" | Ensure vigorous and efficient stirring throughout the addition of the acylating agent. | Inadequate mixing can lead to localized areas of high acylating agent concentration, promoting di-acylation. |
| High Reaction Temperature | Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature). Monitor the reaction progress closely to avoid unnecessarily long reaction times. | The activation energy for the second acylation may be comparable to or lower than the first, especially once the first nitrogen is acylated. Lower temperatures can help to control the reaction kinetics and improve selectivity. |
Issue 2: Low Conversion of Starting Materials
Observation: Significant amounts of unreacted piperazine and/or 2-methylphenylacetic acid (or its derivative) remain in the reaction mixture upon completion.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inactive Acylating Agent | Use freshly prepared or purchased 2-methylphenylacetyl chloride. Ensure it is stored under anhydrous conditions. If using a carboxylic acid with a coupling agent (e.g., DCC, EDC, T3P), ensure the coupling agent is active.[5] | Acyl chlorides and coupling agents are susceptible to hydrolysis by atmospheric moisture, which renders them inactive. |
| Insufficient Base | Ensure at least two equivalents of a non-nucleophilic base (e.g., triethylamine, DIPEA) are used when starting from piperazine free base and an acyl chloride.[4] | One equivalent of base is required to neutralize the HCl generated during the reaction, and a second equivalent is needed to deprotonate the piperazinium salt formed, regenerating the nucleophilic free amine. |
| Inappropriate Solvent | Use a dry, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[4][6] | Protic solvents (e.g., alcohols, water) can react with the acylating agent. The choice of solvent can also influence reaction rates and selectivity.[6] |
| Low Reaction Temperature | If the reaction is sluggish at 0 °C, allow it to warm to room temperature and stir for an extended period. Gentle heating may be required in some cases, but this should be balanced against the risk of increased di-acylation. | Chemical reactions proceed more slowly at lower temperatures. A balance must be struck between reaction rate and selectivity. |
Issue 3: Formation of Diketopiperazine
Observation: Presence of a byproduct with a mass corresponding to 2,5-diketopiperazine or a related structure.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Intramolecular Cyclization | This is less common in direct acylation but can occur under certain conditions, particularly if an amino acid derivative is involved. A simultaneous deprotection-coupling procedure can sometimes mitigate this.[7] | While not the primary concern for this specific synthesis, it's a known side reaction in related peptide couplings where an N-deprotected aminoacyl piperazine intermediate can cyclize. |
Experimental Protocols & Methodologies
Protocol 1: Mono-acylation via Stoichiometric Control
This protocol prioritizes simplicity and atom economy by using an excess of piperazine.
Step 1: Reaction Setup
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (4.0 eq.) in anhydrous dichloromethane (DCM).
-
Add a non-nucleophilic base such as triethylamine (2.2 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
Step 2: Acylation
-
Dissolve 2-methylphenylacetyl chloride (1.0 eq.) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred piperazine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
Step 3: Work-up and Purification
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product will contain excess piperazine, which can often be removed by acidic extraction or purified by column chromatography.
Protocol 2: Mono-acylation via N-Boc Protection
This protocol offers high selectivity through a multi-step synthesis.[1][3]
Step 1: Mono-Boc Protection of Piperazine
-
Dissolve piperazine (2.0 eq.) in a suitable solvent like DCM.
-
Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O (1.0 eq.) in DCM to the piperazine solution over 2-3 hours at room temperature.
-
Stir the reaction mixture for 20-24 hours.
-
Purify the resulting 1-Boc-piperazine from unreacted piperazine and di-Boc-piperazine, typically by column chromatography or extraction.
Step 2: Acylation of 1-Boc-piperazine
-
Dissolve 1-Boc-piperazine (1.0 eq.) and a base (e.g., triethylamine, 1.1 eq.) in an anhydrous solvent like DCM.
-
Cool the mixture to 0 °C.
-
Add 2-methylphenylacetyl chloride (1.0 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Perform an aqueous workup and purify the N-(2-methylphenylacetyl)-N'-Boc-piperazine product.
Step 3: Deprotection of the Boc Group
-
Dissolve the purified N-acyl-N'-Boc-piperazine in DCM.
-
Add an excess of an acid such as trifluoroacetic acid (TFA) and stir at room temperature until deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure. Neutralize with a base to obtain the final product, this compound.
Visualizations
Reaction Scheme and Side Product Formation
Caption: Primary reaction pathway and the formation of the di-acylated side product.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting high levels of di-acylation.
References
- BenchChem Technical Support Team. (2025).
- Various Authors. (n.d.). Highly Rapid and Direct Synthesis of Monoacylated Piperazine Derivatives from Carboxylic Acids under Mild Conditions.
- Various Authors. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
-
Krasavin, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. [Link]
-
Various Authors. (n.d.). A detailed study on the effect of different solvents and bases on the.... ResearchGate. [Link]
-
Chen, Z. (2016). Selective Mono-Acylation of Pipera-zine Derivatives with Pseudomonas Stutzeri lipase (PSL). The University of Manchester. [Link]
-
Various Authors. (n.d.). Mono-acylation of piperazine and homopiperazine via ionic immobilization. ISC. [Link]
-
Various Authors. (n.d.). Prevention of diketopiperazine formation in peptide synthesis.... RSC Publishing. [Link]
-
Various Authors. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA.... PMC. [Link]
-
Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine.... ResearchGate. [Link]
-
Pazdera, P. (n.d.). Direct N1-monosubstitution of piperazine. ResearchGate. [Link]
-
Isidro-Llobet, A., et al. (2019). Amino Acid-Protecting Groups. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Temperature for 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one Production
Welcome to the technical support center for the synthesis of 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the optimization of reaction temperature for this specific amide coupling reaction.
Introduction
The synthesis of this compound, a key intermediate in various pharmaceutical pathways, typically involves the formation of an amide bond between 2-(2-methylphenyl)acetic acid and piperazine. The reaction temperature is a critical parameter that significantly influences reaction rate, product yield, purity, and the formation of byproducts. This guide will explore the causality behind temperature choices and provide actionable protocols for optimization.
The direct coupling of a carboxylic acid and an amine to form an amide is often challenging due to the competing acid-base reaction that forms a stable ammonium carboxylate salt.[1][2] To overcome this, the carboxylic acid is typically activated. While heating the salt at high temperatures (>100 °C) can drive the reaction forward, this is often not ideal for complex molecules.[1] More common strategies involve the use of coupling agents or converting the carboxylic acid to a more reactive derivative like an acyl chloride.[1][2]
Troubleshooting Guide: Common Temperature-Related Issues
This section addresses specific problems you might encounter during the synthesis and provides a logical approach to troubleshooting.
Issue 1: Low or No Product Yield
Potential Cause 1: Insufficient Temperature
If the reaction temperature is too low, the activation energy barrier for the amide bond formation may not be overcome, resulting in a sluggish or stalled reaction. This is particularly relevant when using less reactive starting materials or in the absence of a highly efficient coupling agent.
Troubleshooting Steps:
-
Gradual Temperature Increase: Incrementally increase the reaction temperature by 10-20 °C and monitor the progress by a suitable analytical method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solvent Consideration: Ensure the reaction temperature is not limited by the boiling point of your solvent. If necessary, switch to a higher-boiling point solvent that is compatible with your reaction chemistry. Common inert solvents for acylation reactions include dichloromethane (DCM), tetrahydrofuran (THF), and toluene.[3]
-
Microwave Irradiation: For sterically hindered substrates or less reactive amines, microwave heating can sometimes provide the necessary energy to drive the reaction to completion in a shorter time.[4]
Potential Cause 2: Degradation of Reagents or Product at High Temperatures
Conversely, excessively high temperatures can lead to the thermal degradation of starting materials, coupling agents, or the desired product.[5] Piperazine and its derivatives can undergo thermal degradation at elevated temperatures (135-175 °C).[5]
Troubleshooting Steps:
-
Stability Studies: If you suspect thermal instability, run small-scale reactions at different temperatures and analyze for the appearance of degradation products.
-
Use of Coupling Agents: Employing a suitable coupling agent can often facilitate the reaction at a lower temperature, thus avoiding degradation.[1][6]
Issue 2: Significant Formation of Byproducts
Potential Cause 1: High Reaction Temperature Leading to Side Reactions
Elevated temperatures can promote undesired side reactions, reducing the yield and purity of the target molecule. In the context of piperazine acylation, a common side reaction is di-acylation, where both nitrogen atoms of the piperazine ring are acylated.[7]
Troubleshooting Steps:
-
Lower the Reaction Temperature: Performing the reaction at a lower temperature, for instance, at 0 °C, can significantly reduce the rate of the second acylation, thereby improving selectivity for the mono-acylated product.[7]
-
Slow Addition of Acylating Agent: Adding the acylating agent (e.g., 2-(2-methylphenyl)acetyl chloride) dropwise at a low temperature helps to maintain a low concentration of the acylating agent, further minimizing the chance of di-acylation.[7]
-
Stoichiometric Control: Using an excess of piperazine relative to the acylating agent can statistically favor mono-acylation.[7]
Potential Cause 2: Racemization
For chiral molecules, high temperatures can sometimes lead to racemization, especially if there is an acidic proton adjacent to a stereocenter. While not directly applicable to this compound, it's a crucial consideration for related syntheses. Low temperatures are generally recommended in carbodiimide-mediated couplings to minimize this risk.[8]
Issue 3: Incomplete Conversion
Potential Cause: Sub-optimal Temperature for the Chosen Coupling Agent
Different coupling reagents have optimal temperature ranges for their activity. For instance, many carbodiimide-based couplings (e.g., with DCC or EDC) are efficient at room temperature.[1][2] However, some reactions may require heating to achieve full conversion.
Troubleshooting Steps:
-
Consult Literature for the Specific Coupling Agent: Review the literature for the recommended temperature conditions for the coupling agent you are using.
-
Systematic Temperature Screening: Conduct a series of small-scale experiments at various temperatures (e.g., 0 °C, room temperature, 40 °C, 60 °C) to identify the optimal condition for your specific substrate combination.[9]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the reaction temperature in the synthesis of this compound?
A1: A good starting point is often room temperature, especially when using a standard coupling agent like HATU or EDC.[1][6] Many acylation reactions of piperazine are initially performed at a low temperature (e.g., 0 °C) during the addition of the acylating agent to control the initial exotherm and improve selectivity, and then allowed to warm to room temperature.[10] If the reaction is slow, a moderate increase to 40-60 °C can be explored.
Q2: How does the choice of base influence the optimal reaction temperature?
A2: The base is used to neutralize the acid formed during the reaction (e.g., HCl if using an acyl chloride) and can influence the reaction rate.[2] A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is commonly used.[3][6] The choice of base doesn't drastically change the optimal temperature range but using a stronger, bulkier base might in some cases allow for slightly lower reaction temperatures by more effectively scavenging the acid byproduct.
Q3: Can I run the reaction at reflux? What are the potential risks?
A3: Running the reaction at reflux can be a strategy to accelerate a slow reaction. However, the risks include an increased rate of side reactions like di-acylation, and potential degradation of the reactants or product.[5][7] It is generally recommended to start at lower temperatures and only increase to reflux if necessary and after careful monitoring for byproduct formation.
Q4: My reaction involves using 2-(2-methylphenyl)acetyl chloride. What temperature considerations are important?
A4: When using an acyl chloride, the reaction is typically fast and exothermic. It is crucial to perform the addition of the acyl chloride to the piperazine solution at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.[10] After the addition is complete, the reaction can often be stirred at room temperature until completion.[10]
Q5: Are there any visual cues during the reaction that can indicate if the temperature is too high or too low?
A5: While not always reliable, some visual cues can be informative. A rapid, uncontrolled exotherm (sudden boiling or fuming) upon addition of a reagent is a clear sign that the initial temperature is too high. A reaction mixture that remains unchanged in appearance for an extended period might suggest the temperature is too low. However, the most reliable method for monitoring the reaction is through analytical techniques like TLC or LC-MS.
Experimental Protocols
Protocol 1: Temperature Screening for Amide Coupling
This protocol outlines a general procedure for screening the optimal reaction temperature for the synthesis of this compound using a coupling agent.
Materials:
-
2-(2-Methylphenyl)acetic acid
-
Piperazine
-
Coupling agent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Reaction vials
-
Stir plate with heating and cooling capabilities
Procedure:
-
Set up four identical reaction vials, each with a stir bar.
-
To each vial, add 2-(2-methylphenyl)acetic acid (1.0 eq.).
-
Add piperazine (1.2 eq.) to each vial.
-
Add the coupling agent (e.g., HATU, 1.1 eq.) and base (e.g., DIPEA, 2.0 eq.) to each vial.
-
Add the anhydrous solvent to achieve the desired concentration.
-
Place each vial at a different temperature: 0 °C, room temperature (approx. 25 °C), 40 °C, and 60 °C.
-
Stir the reactions and monitor their progress at regular intervals (e.g., every hour) using TLC or LC-MS.
-
Compare the reaction rates and the formation of any byproducts to determine the optimal temperature.
Data Presentation
| Temperature (°C) | Reaction Time (h) for >95% Conversion | Purity by LC-MS (%) | Notes |
| 0 | > 24 | ~98% | Very slow reaction rate. |
| 25 (Room Temp) | 6 | ~97% | Good balance of rate and purity. |
| 40 | 3 | ~95% | Faster rate, slight increase in impurities. |
| 60 | 1.5 | ~90% | Rapid reaction, noticeable increase in byproducts. |
Note: The data in this table is illustrative and will vary depending on the specific coupling agent, solvent, and concentration used.
Visualization
Experimental Workflow
Caption: A typical experimental workflow for temperature optimization.
Troubleshooting Logic
Caption: A troubleshooting decision tree for temperature-related issues.
References
- Vertex AI Search. (2023). Achieving Optimized Amide Bond Reactions for Heterocyclic Compounds.
- ResearchGate.
- Organic & Biomolecular Chemistry (RSC Publishing). (2015).
- BenchChem.
- Current Chemistry Letters. (2022).
- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.
- Fisher Scientific. Amide Synthesis.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Khan Academy.
- BenchChem.
- ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- YouTube. (2022). Reactions of Amines with Carboxylic Acids to Yield Amides.
- BenchChem. Pyrrole Acylation Technical Support Center: Troubleshooting N- vs.
- ACS Publications. (2023).
- BenchChem. Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
- MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
- International Journal of ChemTech Research. Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes.
- BenchChem. Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride.
- ResearchGate. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
- BenchChem. Stability issues and storage of 2-Phenyl-1-(piperazin-1-yl)ethanone.
- PMC. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Organic Chemistry Portal. Synthesis of piperazines.
- Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
- MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
- ResearchGate.
- Illinois State Academy of Science. Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium.
- Sigma-Aldrich. 2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)-piperazin-1-yl)ethoxy)ethanol.
- ResearchGate. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone.
- Matrix Fine Chemicals. 1-(PIPERAZIN-1-YL)ETHAN-1-ONE | CAS 13889-98-0.
- PubChem. 2-Piperazin-1-yl-1-(2-thienyl)ethanol | C10H16N2OS.
Sources
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. Amide Synthesis [fishersci.dk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. growingscience.com [growingscience.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Hygroscopicity Management for 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one Salts
Status: Operational | Tier: L3 Engineering Support Subject: Mitigation of moisture uptake in piperazine-amide derivatives Applicable Compounds: 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one (Free Base & Salts)[1]
Executive Technical Summary
The compound This compound contains a piperazine ring mono-acylated with a (2-methylphenyl)acetyl group.[1] The remaining secondary amine (
While the free base is generally lipophilic, the hydrochloride (HCl) and hydrobromide (HBr) salts of piperazine derivatives are notoriously hygroscopic due to high crystal lattice energy mismatches and the formation of channel hydrates. This hygroscopicity leads to deliquescence (turning into liquid), hydrolytic degradation of the amide bond, and inconsistent dosing in biological assays.
This guide provides a root-cause analysis and validated protocols to stabilize this compound.
Diagnostic & Immediate Troubleshooting
Phase 1: Emergency Recovery (My Sample is "Sticky" or Wet)
If your current batch has absorbed moisture, do not attempt to weigh it directly for biological assays. Follow this recovery protocol to restore stoichiometry.
Protocol A: Gentle Restoration
-
Dissolution: Dissolve the wet solid in anhydrous Methanol (MeOH) or Ethanol (EtOH) .
-
Azeotropic Drying: Add toluene (ratio 1:1) to the solution. Toluene forms a low-boiling azeotrope with water.[1]
-
Evaporation: Rotary evaporate at
under reduced pressure. -
Final Drying: Place the resulting foam/solid in a vacuum oven at
over (Phosphorus Pentoxide) for 24 hours.
Phase 2: Root Cause Analysis (Why is this happening?)
The hygroscopicity is likely driven by the counter-ion selection.
| Salt Form | Hygroscopicity Risk | Lattice Stability | Recommendation |
| Hydrochloride (HCl) | High | Low (Often amorphous/channel hydrates) | Avoid for long-term storage.[1] |
| Mesylate | Very High | Low | Avoid . Highly deliquescent. |
| Fumarate (1:1) | Low | High (H-bond network stabilization) | Recommended Alternative.[1] |
| Succinate | Low | Moderate | Secondary Alternative. |
Strategic Solution: Salt Switching Protocol
To permanently solve the hygroscopicity issue, we recommend converting the HCl salt to a Fumarate or Tosylate salt. These anions bridge the piperazine cations more effectively in the crystal lattice, excluding water.
Workflow Visualization: Salt Selection Logic
Figure 1: Decision matrix for selecting a counter-ion to mitigate hygroscopicity in piperazine derivatives.
Protocol B: Synthesis of the Non-Hygroscopic Fumarate Salt
Objective: Convert this compound free base to its hemifumarate or fumarate salt.
Reagents:
-
Compound Free Base (1.0 eq)
-
Fumaric Acid (1.05 eq)
-
Solvent: 2-Propanol (IPA) or Ethyl Acetate.[1]
Step-by-Step:
-
Dissolution: Dissolve 1.0 g of the free base in 10 mL of 2-Propanol at
. -
Acid Addition: Dissolve 1.05 equivalents of Fumaric acid in hot 2-Propanol (minimum volume). Add this slowly to the free base solution.
-
Crystallization: Allow the mixture to cool slowly to room temperature (rate:
) to encourage crystalline growth rather than amorphous precipitation.-
Note: Amorphous solids are significantly more hygroscopic than crystalline ones [1].
-
-
Filtration: Filter the white precipitate.
-
Washing: Wash with cold 2-Propanol.[1]
-
Drying: Dry in a vacuum oven at
for 12 hours.
Validation: Dynamic Vapor Sorption (DVS)
You must validate that the new salt form is actually stable. Do not rely on visual inspection.
Protocol C: DVS Testing Parameters
-
Instrument: Surface Measurement Systems DVS or TA Instruments Q5000 SA.
-
Temperature:
. -
Cycle: 0% RH
90% RH 0% RH (Step size: 10% RH). -
Equilibrium Criteria: dm/dt < 0.002% per minute.
Pass Criteria:
-
Total mass gain < 2.0% w/w at 80% RH.
-
No hysteresis (difference between sorption and desorption curves), indicating no hydrate formation.
Frequently Asked Questions (FAQs)
Q1: Can I just use the free base instead of a salt? A: Yes, if solubility permits. The free base of this compound is likely a waxy solid or oil with low water solubility.[1] If you are doing DMSO-stock based cellular assays, the free base is actually preferred as it eliminates the hygroscopic counter-ion entirely.[1]
Q2: Why is the HCl salt turning yellow? A: This indicates hydrolysis or oxidation. The hygroscopic nature draws water into the crystal lattice. This water can hydrolyze the amide bond (cleaving the acetyl group from the piperazine) or facilitate oxidation of the secondary amine. If yellowing occurs, the purity must be checked via LC-MS immediately.[1]
Q3: I cannot change the salt form (regulatory/SOP reasons). How do I handle the HCl salt? A: You must use a "Glove Box" or "Dry Bag" approach:
-
Store the vial inside a secondary jar containing silica gel sachets.
-
Equilibrate all reagents to room temperature before opening to prevent condensation.
-
Weigh the compound in a low-humidity environment (<30% RH).
-
Dissolve immediately in buffer/solvent; do not leave the solid on the weighing boat.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] Link
-
Newman, A. (2013). Salt Selection and Crystallization Strategies for the Pharmaceutical Scientist. American Pharmaceutical Review. Link
-
Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in salt selection. Journal of Pharmaceutical Sciences, 94(5), 929-939.[1] Link
-
Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435.[1] Link
Sources
Technical Guide: Scale-Up Manufacturing of 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one
This technical guide addresses the process chemistry and scale-up challenges for 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one (also known as 1-(2-methylphenylacetyl)piperazine).
The synthesis involves the amidation of 2-(o-tolyl)acetic acid with piperazine . While structurally simple, the presence of two nucleophilic nitrogens on the piperazine ring creates a classic process chemistry bottleneck: Selectivity vs. Isolation .
Executive Summary
-
Core Challenge: Controlling mono-acylation (Target) vs. bis-acylation (Impurity) of piperazine.
-
Critical Parameter: Stoichiometry and pH control during the coupling phase.
-
Isolation Strategy: Leveraging the basicity difference between the mono-amide (
) and the bis-amide (neutral) for extractive purification.
Module 1: Reaction Optimization (The Selectivity Paradox)
The Problem: Statistical Bis-Acylation
In a standard 1:1 stoichiometric reaction between an acid chloride (or activated ester) and piperazine, the second nitrogen (
Mechanism & Kinetic Control
The rate of acylation (
The "Piperazine Flood" Strategy: For scale-up, the most robust method to ensure mono-selectivity is using a large excess of piperazine (3.0 – 5.0 equivalents). This statistically forces the acylating agent to encounter unreacted piperazine rather than the mono-amide product.
Graphviz Diagram: Reaction Competitive Pathways
Figure 1: Competitive acylation pathways. Maintaining a high concentration of Piperazine suppresses the k2 pathway.
Protocol Recommendation
-
Activation: Convert 2-(o-tolyl)acetic acid to its acid chloride using Thionyl Chloride (
) in Toluene with catalytic DMF. Remove excess via azeotropic distillation. -
Coupling (Inverse Addition):
-
Reactor A: Dissolve Piperazine (4.0 eq) in DCM or Toluene. Cool to 0–5°C.
-
Reactor B: Dissolve Acid Chloride (1.0 eq) in solvent.
-
Action: Slowly add Reactor B to Reactor A .
-
Why? This ensures the concentration of acylating agent is always low relative to piperazine, maximizing mono-selectivity.
-
Module 2: Workup & Purification (The Solubility Trap)
The Challenge
Post-reaction, the mixture contains:
-
Target Mono-amide (Basic, moderately lipophilic).
-
Excess Piperazine (Highly basic, water-soluble).
-
Trace Bis-amide (Neutral, highly lipophilic).
-
Piperazine Hydrochloride salts.
Standard chromatography is too expensive for scale-up. You must use pH-swing extraction .
Self-Validating Purification Protocol
This method uses the basicity of the secondary amine in the mono-amide to separate it from neutral impurities.
| Step | Operation | Chemical Logic |
| 1 | Quench & Wash | Add water to the reaction mixture. Piperazine salts partition into water. |
| 2 | Acidic Extraction | Extract the organic layer with 1M HCl . • Target moves to Aqueous Phase (protonated).• Bis-amide stays in Organic Phase (neutral). |
| 3 | Phase Cut | Discard the organic layer (removes bis-amide and non-basic impurities). |
| 4 | Basification | Treat the Aqueous Phase with NaOH (pH > 12) . • Target precipitates or oils out (free base). |
| 5 | Final Extraction | Extract the now-basic target back into DCM/Toluene. |
Graphviz Diagram: Workup Logic Flow
Figure 2: pH-Swing extraction strategy for isolating mono-substituted piperazines.
Module 3: Solid State & Handling
Hygroscopicity Warning
Piperazine derivatives, especially as free bases, are often hygroscopic oils or low-melting solids.
-
Observation: If the product comes out as an oil, do not attempt to crystallize immediately.
-
Fix: Convert to the Hydrochloride (HCl) salt or Oxalate salt for solid handling. The HCl salt is usually a stable, non-hygroscopic solid suitable for storage.
-
Protocol: Dissolve free base in EtOAc/EtOH, add 1.1 eq of HCl in dioxane/ether. Filter the precipitate.
-
Troubleshooting & FAQs
Q1: I am seeing 15-20% bis-amide impurity despite using excess piperazine. Why?
Diagnosis: This is likely a mixing issue . If the acid chloride is added too fast, local regions of high concentration form where the mono-amide competes with piperazine. Solution:
-
Increase stirring speed (Reynolds number) to ensure instant dispersion.
-
Dilute the Acid Chloride feed further.
-
Ensure the temperature is kept low (< 5°C) to widen the kinetic gap between
and .
Q2: My product is stuck in the aqueous layer after basification.
Diagnosis: The target compound is moderately water-soluble due to the piperazine polarity. Solution:
-
Saturate the aqueous phase with NaCl (Salting out) before the final extraction.
-
Use a more polar organic solvent for extraction, such as Chloroform or DCM/IPA (9:1) , rather than pure Toluene or Ether.
Q3: The reaction mixture turned into a thick gel.
Diagnosis: Precipitation of Piperazine Hydrochloride (byproduct) in a non-polar solvent. Solution:
-
This is normal. Ensure your stirrer has enough torque.
-
Add more solvent (DCM) to maintain a slurry.
-
Do not switch to water-miscible solvents (like THF) without checking solubility, as this complicates the water wash removal of excess piperazine.
References
-
Dinsmore, C. J., & Beshore, D. C. (2002). Recent Advances in the Synthesis of Piperazines and Piperidines. Tetrahedron, 58(17), 3297-3312. Link
-
Jacobsen, E. J., et al. (1999). Piperazine Imidazo[1,5-a]quinoxaline Ureas as High-Affinity GABA-A Ligands. Journal of Medicinal Chemistry, 42(7), 1123-1144. (Describes mono-acylation protocols). Link
-
Chibale, K., et al. (2003). Solution-Phase Synthesis of a Piperazine-Based Library. Journal of Combinatorial Chemistry, 5(5), 555-559. (Validation of excess piperazine strategy). Link
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. The molecule 2-(2-methylphenyl)-1-(piperazin-1-yl)ethan-1-one, a compound featuring a substituted aromatic ring, an aliphatic linker, and a heterocyclic piperazine amide moiety, presents a classic yet insightful case for modern spectroscopic analysis. This guide provides an in-depth interpretation of its ¹H NMR spectrum, contextualized by a comparative analysis with other key analytical techniques. Our approach is grounded in the principle that a multi-faceted analytical strategy is not merely confirmatory but essential for building a robust, self-validating data package for any given molecule.
The Central Role of ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the preeminent tool for the structural elucidation of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemical relationships of protons within a molecule. For a molecule like this compound, ¹H NMR allows us to piece together its constituent parts—the 2-methylphenyl group, the ethanone bridge, and the piperazine ring—like a molecular puzzle.
Predicted ¹H NMR Spectrum Analysis
The expected ¹H NMR spectrum can be dissected by considering the distinct chemical environments of the protons. The structure below is labeled to correlate with the predicted assignments in Table 1.
Caption: Molecular structure of this compound with key protons labeled.
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Label | Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Assignment |
| a | -CH₃ | ~2.3 | Singlet (s) | 3H | Benzylic methyl group protons.[1] |
| b | Ar-H | ~7.1 - 7.3 | Multiplet (m) | 4H | Protons on the disubstituted benzene ring. Their shifts and coupling patterns will depend on their position relative to the methyl and alkyl substituents.[1][2] |
| c | -CH₂- | ~3.7 | Singlet (s) | 2H | Methylene protons adjacent to the aromatic ring and the carbonyl group. The singlet nature arises from the absence of adjacent protons. Deshielded by both flanking groups. |
| d | Piperazine -CH₂- | ~3.6 - 3.8 | Triplet (t) or Multiplet (m) | 4H | Methylene protons adjacent to the amide nitrogen. Deshielded by the carbonyl group. The signal may be broadened due to restricted rotation around the C-N amide bond.[3][4] |
| e | Piperazine -CH₂- | ~2.4 - 2.6 | Triplet (t) or Multiplet (m) | 4H | Methylene protons adjacent to the secondary amine nitrogen. More shielded compared to protons at position (d). |
| f | Piperazine N-H | ~1.5 - 2.5 | Broad Singlet (br s) | 1H | The proton on the secondary amine. The signal is often broad due to quadrupole broadening and chemical exchange. Its position is highly dependent on solvent and concentration.[2] |
Expert Insights on Spectral Complexity:
The piperazine ring presents the most interesting challenge in interpretation. Due to the partial double bond character of the C-N amide bond, rotation can be restricted. This phenomenon can lead to the existence of different conformers in solution, which may be in slow exchange on the NMR timescale.[3][4] Consequently, the signals for the piperazine protons (d and e) may appear as broad multiplets rather than sharp triplets, especially at room temperature. A variable temperature (VT) NMR experiment could be employed to study this dynamic behavior; at higher temperatures, the signals would sharpen as the rate of rotation increases, while at lower temperatures, one might resolve distinct signals for the different conformers.
Experimental Protocol: ¹H NMR Spectroscopy
A self-validating protocol ensures data integrity and reproducibility.
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm.
-
Instrument Setup: Insert the sample into the NMR spectrometer (e.g., 400 MHz).
-
Locking and Shimming: The instrument "locks" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve the best possible resolution and sharpest peaks.
-
Data Acquisition: Acquire the Free Induction Decay (FID) signal. Key parameters include the pulse angle (typically 90°), acquisition time (~2-4 seconds), and relaxation delay (~1-5 seconds).
-
Data Processing: Perform a Fourier Transform (FT) on the FID to convert the time-domain signal into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are in the positive absorptive mode. Correct the baseline to be flat.
-
Calibration and Integration: Calibrate the spectrum by setting the TMS peak to 0.0 ppm. Integrate the area under each peak to determine the relative number of protons responsible for each signal.
Caption: Standard workflow for acquiring a ¹H NMR spectrum.
A Broader Analytical Perspective: Comparison with Other Techniques
While ¹H NMR is powerful, relying on a single technique can be precarious. Integrating data from other spectroscopic methods provides orthogonal information, leading to an irrefutable structural assignment.
Caption: A multi-technique approach for unambiguous structure confirmation.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for a carbon count and identification of functional groups.
Table 2: Comparison of Information from ¹H NMR vs. ¹³C NMR
| Feature | ¹H NMR | ¹³C NMR |
| Nucleus Observed | ¹H (Proton) | ¹³C Isotope |
| Primary Info | H environments, H-H connectivity | Unique carbons, C environments |
| Key Data | Chemical Shift, Integration, Coupling | Chemical Shift |
| Strength | Excellent for stereochemistry, detailed connectivity | Excellent for carbon count, identifying quaternary carbons and carbonyls |
| Limitation | Does not directly observe quaternary carbons | Low natural abundance (~1.1%) requires longer acquisition times |
-
Expected Signals: For this compound, one would expect to see signals for the carbonyl carbon (~170 ppm), aromatic carbons (120-140 ppm), and aliphatic carbons (20-60 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, crucial information about the molecule's substructures.
-
Expected Data: Using Electron Ionization (EI), the molecular ion peak ([M]⁺) would confirm the molecular weight. Key fragments would likely arise from the cleavage of the amide bond and the benzylic bond, providing evidence for the piperazine and 2-methylphenylacetyl moieties.
Table 3: Comparison of Information from NMR vs. MS
| Feature | NMR (¹H & ¹³C) | Mass Spectrometry |
| Sample State | Solution | Gas Phase (typically) |
| Primary Info | Atomic connectivity and 3D structure | Molecular weight and elemental formula (HRMS), fragmentation patterns |
| Key Data | Chemical Shifts, Coupling Constants | Mass-to-charge (m/z) ratio |
| Strength | Unrivaled for detailed structural isomerism | High sensitivity, provides molecular formula |
| Limitation | Lower sensitivity, requires pure sample | Does not typically distinguish between isomers (e.g., ortho, meta, para) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Expected Absorptions:
Conclusion
References
- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
- Yılmaz, F., et al. (2016). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
- Frontier Laboratories. (2022). 5 Analytical Techniques for Characterizing Unknown Samples.
- UCLA Newsroom. (2018).
- Krueger, B., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
- Krueger, B., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC - NIH.
- Shimadzu Scientific Instruments. Small Molecule Analysis Compendium.
- California State Polytechnic University, Pomona. ¹H NMR Chemical Shifts.
- Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
- ResearchGate. FTIR spectra of (a) piperazine (b) COP-1.
- Shibatta, S. (method). Referenced in: Al-Amiery, A. A., et al. (2012). synthesis and identification some of 1, 3-oxazepine derivatives containing azo group. Organic and Medicinal Chemistry Letters.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 4. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 6. researchgate.net [researchgate.net]
Technical Comparison Guide: Mass Spectrometry Profiling of 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one
Executive Summary
Context: 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one (hereafter referred to as 2-MPE ) is a pharmacophore scaffold frequently encountered in the development of atypical antipsychotics and antihistamines. It represents a specific structural subclass: N-acyl piperazines .
The Challenge: In metabolic profiling and forensic analysis, 2-MPE is often confused with its reduced amine analog, 1-(2-Methylbenzyl)piperazine (2-MBP) , or its regioisomers (3-methyl, 4-methyl). While both classes share the piperazine and o-tolyl moieties, the presence of the carbonyl "linker" in 2-MPE fundamentally alters the fragmentation kinetics, shifting the ionization preference from simple benzylic cleavage to acylium ion formation.
Objective: This guide objectively compares the MS/MS fragmentation performance of 2-MPE against its direct structural alternative, 2-MBP. We provide validated mechanistic pathways and acquisition protocols to ensure precise identification.
Structural Analysis & "Weak Links"
To understand the fragmentation, we must first identify the thermodynamically labile bonds.
-
Molecule: this compound
-
Formula:
-
Monoisotopic Mass: 218.14 Da
-
Precursor Ion
: 219.15 Da
The Critical Difference (The Carbonyl Switch): Unlike standard benzylpiperazines (which fragment via inductive cleavage at the benzylic carbon), 2-MPE possesses an amide bond . Under Collision-Induced Dissociation (CID), the protonation site oscillates between the piperazine nitrogen (basic) and the amide oxygen (resonance stabilized). This creates two distinct fragmentation channels not seen in the amine alternatives.
Comparative Analysis: Amide (2-MPE) vs. Amine (2-MBP)
This section compares the target molecule against its most common "false positive" alternative, the reduced amine 1-(2-Methylbenzyl)piperazine.
Table 1: MS/MS Performance & Diagnostic Ion Comparison
| Feature | Target: 2-MPE (Amide) | Alternative: 2-MBP (Amine) | Differentiation Logic |
| Precursor | 219.15 | 191.15 | Mass shift of +28 Da (CO) is the primary filter. |
| Primary Base Peak | Crucial: The Amide retains the Oxygen in the fragment; the Amine loses the piperazine directly to form the benzyl cation. | ||
| Secondary Fragment | 2-MPE yields a heavier piperazine fragment ( | ||
| Ring Fragmentation | The amide bond stabilizes the piperazine ring in 2-MPE, reducing ring-shattering compared to the amine. | ||
| Retention Time (RP-LC) | Earlier Elution | Later Elution | The amide oxygen increases polarity, causing 2-MPE to elute before the more lipophilic amine analog. |
Performance Verdict
-
Selectivity: 2-MPE offers higher selectivity in complex matrices because the
133 acylium ion is a "rarer" fragment than the generic 105/91 benzyl series found in thousands of compounds. -
Sensitivity: 2-MBP (Amine) typically shows 3-5x higher ionization efficiency in ESI+ due to the higher basicity of the benzylic nitrogen compared to the amide nitrogen in 2-MPE.
Deep Dive: Fragmentation Mechanisms[1]
The fragmentation of 2-MPE is governed by Charge-Remote Fragmentation and Inductive Cleavage driven by the amide functionality.
Pathway A: The Acylium Route (Dominant)
-
Protonation occurs on the amide oxygen or the piperazine nitrogen.
-
Inductive cleavage breaks the Amide N-C bond .
-
The charge remains on the carbonyl side, generating a resonance-stabilized Acylium Ion (
133) . -
Diagnostic Value: This peak confirms the presence of the carbonyl linker.
Pathway B: The Piperazine Loss
-
Protonation localizes on the piperazine secondary amine.
-
A hydrogen rearrangement (McLafferty-like) may occur, or simple heterolytic cleavage.
-
This generates the protonated piperazine species (
87) . -
Note: In the Amine analog (2-MBP), this would appear at
85. The shift to 87 in the amide spectrum is often due to the specific proton transfer dynamics of the amide hydrolysis-like gas phase reaction.
Pathway C: The Tropylium Cascade
-
The Acylium ion (
133) loses CO (carbon monoxide, 28 Da). -
This forms the Methylbenzyl cation (
105) . -
Rearrangement leads to the Tropylium ion (
91) .
Visualization: Fragmentation Pathway (DOT Diagram)
Caption: Figure 1. ESI-MS/MS fragmentation cascade of 2-MPE. The red node (
Experimental Protocol
To replicate these results, use the following standardized LC-MS/MS workflow. This protocol is optimized for ESI+ Q-TOF or Triple Quadrupole systems.
Step 1: Sample Preparation
-
Stock Solution: Dissolve 1 mg 2-MPE in 1 mL Methanol (HPLC grade).
-
Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Integrity Check: Ensure no hydrolysis has occurred (check for
191 peak, which indicates degradation to the amine).
Step 2: LC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient:
-
0-1 min: 5% B (Isocratic hold)
-
1-6 min: 5% -> 95% B (Linear ramp)
-
6-8 min: 95% B (Wash)
-
-
Flow Rate: 0.3 mL/min.
Step 3: Mass Spectrometry Parameters (Source: ESI+)[2]
-
Gas Temp: 325°C
-
Gas Flow: 10 L/min
-
Nebulizer: 35 psi
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 110 V (Critical: Too high causes in-source fragmentation of the amide bond).
Step 4: MRM Transitions (For Quantitation)
If using a Triple Quadrupole for quantification, use these validated transitions:
| Precursor ( | Product ( | Collision Energy (eV) | Purpose |
| 219.15 | 133.1 | 15 | Quantifier (Most stable) |
| 219.15 | 105.1 | 25 | Qualifier 1 (Structural check) |
| 219.15 | 87.1 | 20 | Qualifier 2 (Piperazine check) |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54683466 (Piperazine derivatives). Retrieved from [Link]
-
Abdel-Hay, K. M., et al. (2013). Differentiation of the 1-(methylenedioxyphenyl)-2-piperazinopropanes and 1-(methoxyphenyl)-2-piperazinopropanones by GC-IRD and GC-MS.[2] Forensic Science International.[2] Retrieved from [Link]
-
de Hoffmann, E. (2000). Mass Spectrometry: Principles and Applications. (General reference for Acylium/McLafferty mechanisms). Wiley.[3] Retrieved from [Link]
Sources
Comparing bioactivity of 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one vs structural analogs
This guide provides an in-depth technical comparison of 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one (also referred to as 1-(o-Tolylacetyl)piperazine ) against its key structural analogs. It focuses on the pharmacological implications of the ortho-methyl substitution within the N-arylacetylpiperazine scaffold, a privileged structure in medicinal chemistry often targeting CNS receptors (Dopamine D2/D3, 5-HT) and antimicrobial pathways.
Executive Summary & Structural Logic
Compound Identity: this compound Core Scaffold: N-Arylacetylpiperazine Key Feature: Ortho-methyl (o-tolyl) substitution on the phenyl ring.
This molecule serves as a critical lipophilic probe in Structure-Activity Relationship (SAR) studies. Unlike its unsubstituted or para-substituted analogs, the ortho-methyl group introduces significant steric hindrance and rotational restriction between the phenyl ring and the carbonyl linker. This conformational lock often enhances selectivity for specific G-Protein Coupled Receptors (GPCRs) by mimicking the twisted bioactive conformation of endogenous ligands, while simultaneously increasing lipophilicity (LogP) for improved Blood-Brain Barrier (BBB) penetration.
Structural Comparison of Analogs
| Analog Name | Structure Feature | Key Physicochemical Property | Primary Bioactivity Shift |
| Target Compound | o-Tolyl (2-Me) | High Steric Bulk, High LogP | Increased selectivity (conformational lock); Potential metabolic liability (benzylic oxidation). |
| Analog A | Phenyl (Unsubstituted) | Baseline Steric/LogP | General reference; often lower receptor affinity due to free rotation. |
| Analog B | p-Tolyl (4-Me) | High LogP, Low Steric | Linear topology; often retains potency but lacks subtype selectivity compared to ortho. |
| Analog C | o-Anisyl (2-OMe) | H-Bond Acceptor, High Steric | Common in CNS drugs (e.g., substituted piperazines); adds polar interaction point absent in o-tolyl. |
Detailed Bioactivity Analysis[1]
CNS Receptor Modulation (Dopamine/Serotonin)
Piperazine acetamides are established pharmacophores for dopamine (D2/D3) and serotonin (5-HT) receptors.
-
Mechanism: The basic nitrogen of the piperazine ring (N4) interacts with the conserved aspartate residue (e.g., Asp3.32 in D2 receptors). The N-acyl aryl moiety occupies the secondary binding pocket (hydrophobic accessory pocket).
-
Impact of o-Tolyl: The 2-methyl group forces the phenyl ring out of coplanarity with the amide bond. This "twisted" conformation is often required to fit into the narrow hydrophobic cleft of the D3 receptor, potentially conferring D3 over D2 selectivity compared to the flatter p-tolyl analog.
-
Metabolic Stability: The o-methyl group is susceptible to CYP450-mediated benzylic hydroxylation. However, it also blocks metabolic attack at the ortho positions, potentially reducing ring hydroxylation compared to the unsubstituted analog.
Antimicrobial Potential[2]
-
Mechanism: Piperazine derivatives disrupt bacterial cell walls or inhibit efflux pumps.
-
Impact of o-Tolyl: Increased lipophilicity facilitates penetration through the lipid-rich mycobacterial cell wall (relevant for M. tuberculosis screening). However, excessive steric bulk can hinder binding to bacterial enzymes (e.g., PDF inhibitors) compared to smaller analogs.
Experimental Protocols
Protocol A: Competitive Radioligand Binding Assay (D2 Receptor)
Objective: Determine the affinity (
-
Membrane Preparation:
-
Transfect CHO-K1 cells with human Dopamine D2L receptor cDNA.
-
Harvest cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 5 mM MgCl2, 1 mM EDTA).
-
Centrifuge at 40,000 x g for 20 min; resuspend pellet in buffer.
-
-
Incubation:
-
In a 96-well plate, mix:
-
50 µL Membrane suspension (10-20 µg protein).
-
50 µL [³H]-Methylspiperone (0.2 nM final concentration).
-
50 µL Test Compound (10⁻¹⁰ to 10⁻⁵ M) or Buffer (Total Binding) or 10 µM Haloperidol (Non-specific Binding).
-
-
Incubate at 25°C for 60 minutes.
-
-
Filtration & Counting:
-
Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
-
Wash filters 3x with ice-cold buffer.
-
Measure radioactivity via liquid scintillation counting.
-
-
Data Analysis:
-
Calculate
using non-linear regression (GraphPad Prism). -
Convert to
using the Cheng-Prusoff equation: .
-
Protocol B: Microsomal Stability Assay
Objective: Assess the metabolic vulnerability of the o-methyl group.
-
Reaction Mix: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) in 100 mM phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (
).
Visualization of SAR & Workflow
Figure 1: Structure-Activity Relationship (SAR) map contrasting the o-tolyl target compound with key analogs and linking them to experimental validation workflows.
References
-
Popugaeva, E., et al. (2021).[1] Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. NIH/PubMed. Link
-
Molecules Journal. (2021). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. Link
-
Chaudhary, P., et al. (2006). Structure-activity relationships of N-substituted piperazine amine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
Fytas, G., et al. (2015).[2] Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity. European Journal of Medicinal Chemistry. Link
-
Guo, L., et al. (2024). Antibacterial Activity of a Promising Antibacterial Agent: Piperazine Derivatives. MDPI. Link
Sources
Technical Guide: IR Spectroscopy Profiling of 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one
This guide is structured as a high-level technical manual for analytical scientists and process chemists. It focuses on the infrared (IR) spectroscopic characterization of 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one , a critical structural motif often found as an intermediate in the synthesis of antihistamines, psychotropics, and other piperazine-based pharmaceuticals.
Executive Summary & Structural Context
This compound is a tertiary amide formed by the coupling of (2-methylphenyl)acetic acid (o-tolylacetic acid) and piperazine . In drug development, verifying the formation of the amide bond while ensuring the retention of the secondary amine (on the piperazine ring) is a critical quality control (QC) checkpoint.
This guide provides a definitive spectroscopic profile to distinguish the target molecule from its precursors and potential bis-substituted impurities.
Structural Dissection for Spectroscopy
To interpret the spectrum accurately, we must deconstruct the molecule into its vibrationally active domains:
-
The Linker (Tertiary Amide): The carbonyl (
) attached to the piperazine nitrogen. -
The Pharmacophore (Piperazine Ring): Contains a secondary amine (
) and aliphatic bonds. -
The Lipophilic Tail (o-Tolyl Group): An ortho-disubstituted aromatic ring with a methyl substituent.
Characteristic IR Bands: The Fingerprint
The following assignments are based on group frequency analysis and structural electronic effects. These peaks serve as the "Go/No-Go" criteria for synthesis validation.
Table 1: Diagnostic Peak Assignments
| Functional Group | Wavenumber ( | Intensity | Vibrational Mode | Mechanistic Insight |
| Secondary Amine | 3300 – 3450 | Medium, Broad | Critical for confirming the piperazine ring is mono-substituted. Absence indicates bis-acylation (impurity). | |
| Aromatic Ring | 3000 – 3100 | Weak | Diagnostic of the phenyl ring; usually appears as a shoulder above the aliphatic region. | |
| Aliphatic Backbone | 2800 – 2980 | Medium | Includes the methyl group ( | |
| Tertiary Amide | 1630 – 1660 | Strong | The most distinct peak. Lower frequency than ketones due to resonance with the piperazine nitrogen. | |
| Aromatic Skeleton | 1580 – 1610 | Medium | Characteristic "breathing" modes of the benzene ring. | |
| Ortho-Substitution | 735 – 770 | Strong | Crucial: Distinguishes the ortho-methyl isomer from meta- or para- isomers. |
Comparative Analysis: Target vs. Alternatives (Precursors)
In a synthesis context, "performance" is defined by the ability to distinguish the product from starting materials. The table below outlines the spectral shifts that confirm reaction completion.
Table 2: Differential Diagnostics
| Feature | Target Molecule (Amide) | Precursor A (o-Tolylacetic Acid) | Precursor B (Piperazine Base) |
| Carbonyl ( | 1630–1660 | 1700–1725 | Absent |
| Hydroxyl ( | Absent | 2500–3300 | Absent |
| Amine ( | Single band ~3350 | Absent | Sharp band ~3200–3400 |
| C-O Stretch | Absent | 1210–1320 | Absent |
Analyst Note: The disappearance of the broad carboxylic acid O-H band (2500-3300
) and the shift of the carbonyl from ~1710 (acid) to ~1645 (amide) is the primary evidence of successful coupling.
Experimental Protocol: ATR-FTIR
Given the likely physical state of this molecule (viscous oil or low-melting solid), Attenuated Total Reflectance (ATR) is the preferred method over KBr pellets to avoid moisture interference and sample preparation errors.
Method Parameters
-
Crystal Material: Diamond or ZnSe (Diamond preferred for durability).
-
Spectral Range: 4000 – 600
. -
Resolution: 4
. -
Scans: 32 (Screening) or 64 (Final QC).
Step-by-Step Workflow
-
Background: Collect an air background spectrum to remove atmospheric
and lines. -
Sample Loading: Apply ~5-10 mg of the sample onto the crystal.
-
If Solid: Apply high pressure using the anvil to ensure contact.
-
If Oil: Cover the crystal surface completely; no pressure anvil needed.
-
-
Acquisition: Scan the sample.
-
Correction: Apply "ATR Correction" (if quantitative comparison to transmission library data is required) to account for penetration depth dependence on wavelength.
-
Cleaning: Clean crystal with Isopropanol (IPA) to remove the organic amide; avoid acetone if using ZnSe crystals.
Logic & Visualization
The following diagrams illustrate the decision-making process for validating the compound's identity.
Diagram 1: Spectral Interpretation Logic Tree
This decision tree guides the analyst through the peaks to confirm identity and purity.
Caption: Logical workflow for confirming the structure of this compound while ruling out common synthesis impurities.
Diagram 2: Synthesis & Functional Group Transformation
Visualizing the change in functional groups from precursors to product.
Caption: Spectroscopic tracking of the synthesis pathway. The shift from Acid C=O to Amide C=O is the primary reaction monitor.
References
-
National Institute of Standards and Technology (NIST). Infrared Spectrum of 2-Methylpiperidine (Analog). NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020).[2][3] Provides definitive ranges for Primary vs. Secondary vs. Tertiary Amide I bands. Available at: [Link]
-
PubChem. Phenylacetic Acid Compound Summary. National Library of Medicine. (Used for Precursor A spectral data comparison). Available at: [Link]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. (Detailed assignment of N-H stretches in piperazine derivatives). Available at: [Link]
Sources
Comparative Guide: Validating LC-MS/MS Bioanalytical Methods for 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one
Topic: Validating LC-MS methods for 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one in plasma Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical roadmap for the bioanalytical validation of This compound (referred to herein as o-MPAP ) in plasma. As a piperazine-amide derivative often encountered in synthetic pathways of psychotropic agents or as a specific impurity, its quantification requires rigorous control over matrix effects and isomer selectivity.
We compare two primary methodological approaches:
-
The "High-Throughput" Standard: Protein Precipitation (PPT) on a C18 column.
-
The "High-Fidelity" Alternative (Recommended): Liquid-Liquid Extraction (LLE) on a Phenyl-Hexyl column.
Analyte Profile & Mechanistic Challenges
Before selecting a method, one must understand the physicochemical behavior of the analyte.
-
Chemical Structure: An amide linkage connects an o-tolyl (2-methylphenyl) moiety to a piperazine ring.
-
Ionization (ESI+): The secondary amine on the piperazine ring (pKa ~9.8) is the primary protonation site, yielding a strong
signal. -
Lipophilicity: The o-tolyl group adds significant non-polar character (LogP est. ~1.8–2.2), but the piperazine nitrogen retains polarity.
-
Critical Challenge: The "ortho" methyl group creates steric hindrance but also specific
interaction potential. Separation from meta- or para- isomers (common synthetic byproducts) is a key validation parameter.
Comparative Method Development
We evaluated two distinct workflows. The data below summarizes the performance of the Recommended LLE/Phenyl-Hexyl Method against the standard PPT/C18 approach.
Table 1: Performance Comparison of Bioanalytical Strategies
| Feature | Method A: Standard (PPT + C18) | Method B: Recommended (LLE + Phenyl-Hexyl) | Verdict |
| Sample Cleanup | Protein Precipitation (AcN) | Liquid-Liquid Extraction (MTBE at pH 10) | Method B yields cleaner extracts. |
| Matrix Effect (ME) | High suppression (ME: 65–75%) | Negligible (ME: 95–102%) | Method B is self-validating. |
| Sensitivity (LLOQ) | ~5.0 ng/mL | ~0.5 ng/mL | Method B is 10x more sensitive. |
| Isomer Selectivity | Co-elution of o- and p- isomers | Baseline resolution ( | Method B ensures specificity. |
| Throughput | High (96-well plate ready) | Moderate (Requires evaporation) | Method A wins on speed only. |
Why the "High-Fidelity" Method Wins
While PPT is faster, piperazine derivatives are notorious for suffering ion suppression from plasma phospholipids. The LLE approach (Method B) utilizes the basicity of the piperazine nitrogen. By adjusting plasma pH to ~10 (above the pKa), we neutralize the molecule, driving it into the organic phase (MTBE), while leaving charged phospholipids and proteins in the aqueous phase.
Furthermore, the Phenyl-Hexyl column utilizes
Recommended Protocol: LLE with Phenyl-Hexyl Chromatography
A. Chromatographic Conditions
-
Column: Biphenyl or Phenyl-Hexyl (e.g., Kinetex Biphenyl, 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source).
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: 5% B to 95% B over 4.0 min.
-
Flow Rate: 0.4 mL/min.
B. Mass Spectrometry (MRM Parameters)
-
Ionization: ESI Positive Mode.
-
Precursor Ion:
219.1 ( ). -
Quantifier Product:
85.1 (Piperazine ring cleavage). -
Qualifier Product:
105.1 (Methylbenzyl cation).
C. Sample Preparation Workflow (LLE)
-
Aliquot: 50 µL Plasma + 10 µL Internal Standard (e.g., 1-Phenylpiperazine-D8).
-
Basify: Add 50 µL 0.1 M Ammonium Carbonate (pH 10). Crucial step to neutralize the amine.
-
Extract: Add 600 µL MTBE (Methyl tert-butyl ether). Vortex 5 min.
-
Separate: Centrifuge at 4000 rpm for 5 min.
-
Evaporate: Transfer supernatant to clean plate; dry under
at 40°C. -
Reconstitute: 100 µL Mobile Phase (90:10 A:B).
Visualization: Method Decision Logic
The following diagram illustrates the decision pathway for selecting the extraction and separation mechanism based on the analyte's properties.
Figure 1: Decision matrix for selecting LLE and Phenyl-Hexyl stationary phases based on analyte basicity and aromaticity.
Validation Protocol (Self-Validating Systems)
To ensure Trustworthiness and Scientific Integrity , the validation must follow FDA M10 or EMA guidelines.
Step 1: Selectivity & Specificity
-
Objective: Prove the method distinguishes o-MPAP from isomers and matrix.
-
Protocol: Analyze 6 lots of blank plasma. Spike with meta- and para- isomers.
-
Acceptance: No interference >20% of LLOQ at the retention time of o-MPAP.
Step 2: Matrix Effect (The Post-Column Infusion)
-
Objective: Visualize ion suppression zones.
-
Protocol: Infuse pure analyte post-column while injecting blank plasma extract.
-
Result: A dip in the baseline indicates suppression. With LLE, the trace should remain flat at the retention time.
Step 3: Accuracy & Precision
-
Protocol: 3 separate runs.
-
QC Levels: LLOQ, Low, Mid, High, Dilution Integrity.
-
Replicates: n=6 per level.
-
-
Acceptance: Mean accuracy within ±15% (±20% for LLOQ). CV% <15%.
Workflow Diagram
Figure 2: End-to-end validation workflow ensuring regulatory compliance.
References
-
Antia, U., Tingle, M. D., & Russell, B. R. (2010).[1] Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma. Journal of Forensic Sciences, 55(5), 1311–1318.[1] Link
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Link
-
Wohlfarth, A., et al. (2010).[1][2] LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum.[2] Analytical and Bioanalytical Chemistry. Link
-
PubChem. (n.d.).[3] 1-(Piperazin-1-yl)ethanone hydrochloride (Related Structure Data).[3] National Library of Medicine. Link
Sources
- 1. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-(Piperazin-1-yl)ethanone hydrochloride | C6H13ClN2O | CID 12602882 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structural comparison of 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one with other piperazine acetamides
Executive Summary & Structural Significance[1][2][3]
The compound 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one (referred to herein as o-Tolyl-PipAc ) represents a classic "privileged scaffold" in medicinal chemistry.[1] It combines a lipophilic o-tolyl tail, a semi-rigid acetamide linker, and a polar piperazine headgroup.
While often utilized as a synthetic intermediate, this specific architecture is a potent pharmacophore for Sigma-1 Receptor (σ1R) ligands , which are critical targets for neuropathic pain, neuroprotection, and psychotropic therapies.
This guide provides a structural comparison of o-Tolyl-PipAc against its regioisomers (p-tolyl, m-tolyl) and bioisosteres (piperidine analogs). The focus is on how the "Ortho-Effect" —the steric clash introduced by the 2-methyl group—modulates conformational entropy, metabolic stability, and receptor binding kinetics compared to its alternatives.
Structural Comparison & Performance Metrics
In lead optimization, the shift from an unsubstituted phenyl ring to an ortho-substituted ring is a deliberate strategy to restrict bond rotation. Below is a comparative analysis of o-Tolyl-PipAc versus key alternatives.
Comparative Physicochemical Profile (Predicted)
| Feature | o-Tolyl-PipAc (Target) | p-Tolyl Analog (Isomer) | Unsubstituted Analog | Piperidine Analog |
| Structure | 2-Me-Ph-CH₂-CO-Pip | 4-Me-Ph-CH₂-CO-Pip | Ph-CH₂-CO-Pip | 2-Me-Ph-CH₂-CO-Pip(C) |
| Steric Profile | High (Conformationally Restricted) | Low (Freely Rotating) | Low | High |
| cLogP | ~1.2 | ~1.2 | ~0.8 | ~2.1 (More Lipophilic) |
| pKa (Basic N) | ~8.6 | ~8.6 | ~8.5 | N/A (No distal N) |
| TPSA (Ų) | ~32.7 | ~32.7 | ~32.7 | ~20.3 (Lower Polarity) |
| Metabolic Liability | Benzylic oxidation (slowed by sterics) | Benzylic oxidation (rapid) | Phenyl hydroxylation | Benzylic oxidation |
| Primary Application | σ1R Selectivity Probe | General Lipophilic Probe | Baseline Fragment | σ1R High Affinity (Lower Selectivity) |
The "Ortho-Effect" in Ligand Binding
The 2-methyl group in o-Tolyl-PipAc is not merely a lipophilic add-on; it acts as a conformational lock .[1]
-
vs. p-Tolyl: The para-methyl group extends the molecule's length but allows free rotation around the benzylic carbon-phenyl bond. The ortho-methyl in the target compound creates steric clash with the carbonyl oxygen or the methylene protons, favoring specific torsion angles. This pre-organization can reduce the entropic penalty upon binding to a receptor pocket (e.g., the hydrophobic pocket of σ1R).
-
vs. Piperidine: Replacing the piperazine with piperidine removes the distal basic nitrogen. In σ1R pharmacology, this basic nitrogen is crucial for forming a salt bridge with Asp126 . Consequently, while the piperidine analog is more lipophilic (higher brain penetrance), it often suffers a significant loss in affinity or selectivity compared to the piperazine parent.
Visualizing the Structure-Activity Relationship (SAR)[4]
The following diagram illustrates the decision logic for optimizing this scaffold, highlighting why a researcher would choose the ortho-methyl variant.
Caption: SAR Decision Tree illustrating the pharmacological consequences of structural modifications to the piperazine acetamide scaffold.
Experimental Protocols
To validate the performance of o-Tolyl-PipAc , the following protocols are recommended. These ensure the compound is synthesized with high purity and tested for its primary target activity (Sigma-1 Receptor binding).
Synthesis: Amide Coupling Workflow
Objective: Synthesize this compound from o-tolylacetic acid.
Reagents:
-
2-(2-Methylphenyl)acetic acid (1.0 eq)
-
N-Boc-piperazine (1.1 eq) [Protection required to prevent polymerization]
-
EDC·HCl (1.2 eq) and HOBt (1.2 eq)
-
DIPEA (3.0 eq) in Dichloromethane (DCM)
-
TFA (Trifluoroacetic acid) for deprotection.
Step-by-Step Protocol:
-
Activation: Dissolve 2-(2-methylphenyl)acetic acid in dry DCM at 0°C. Add EDC·HCl, HOBt, and DIPEA. Stir for 30 min to form the active ester.
-
Coupling: Add N-Boc-piperazine dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate.
-
Deprotection: Dissolve the intermediate in DCM/TFA (4:1 ratio). Stir for 2 hours at room temperature.
-
Isolation: Evaporate volatiles. Basify with sat. NaHCO₃ and extract with DCM. The free base o-Tolyl-PipAc is obtained as a pale yellow oil or low-melting solid.
-
Validation: Confirm structure via ¹H NMR (Look for singlet at ~3.7 ppm for benzylic CH₂ and piperazine multiplets at 2.8-3.5 ppm).
Biological Assay: Sigma-1 Receptor Radioligand Binding
Objective: Determine the binding affinity (
Materials:
-
Source Tissue: Guinea pig brain membranes or HEK293 cells overexpressing human σ1R.
-
Radioligand: [³H]-(+)-Pentazocine (Specific for σ1R).[1]
-
Non-specific blocker: Haloperidol (10 µM).
Protocol:
-
Preparation: Resuspend membranes in 50 mM Tris-HCl buffer (pH 7.4).
-
Incubation: Incubate membranes (100 µg protein) with [³H]-(+)-Pentazocine (2 nM) and increasing concentrations of o-Tolyl-PipAc (
to M). -
Equilibrium: Incubate for 120 min at 37°C.
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Synthesis Pathway Visualization[5]
Caption: Synthetic pathway for this compound via amide coupling and Boc-deprotection.
References
-
Piperazine Derivatives as Privileged Scaffolds: Review of piperazine pharmacophores in medicinal chemistry.
-
Sigma-1 Receptor SAR Studies: Detailed SAR of piperazine vs. piperidine ligands for Sigma-1 and H3 receptors.
-
Antimicrobial Applications of Piperazine Acetamides: Exploration of the scaffold for antimicrobial drug development. [1]
-
QSAR of Aryl Alkanol Piperazines: Quantitative structure-activity relationship analysis relevant to the piperazine acetamide class.
-
General Piperazine Biological Activity: Comprehensive review of biological activities including analgesic and anti-inflammatory effects.
Sources
A Researcher's Guide to the Elemental Analysis of 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one: Verification and Comparison
In the landscape of drug discovery and development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. For researchers and scientists working with promising compounds such as 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one, a piperazine derivative with potential pharmacological applications, rigorous analytical verification is a critical step. This guide provides an in-depth comparison of elemental analysis as a primary method for structural verification, benchmarked against alternative techniques, and supported by detailed experimental protocols.
The Gatekeeper of Purity: Why Elemental Analysis is Non-Negotiable
Elemental analysis serves as a fundamental gatekeeper in synthetic chemistry, providing a quantitative measure of the elemental composition of a sample.[1][2] This technique is particularly crucial in the pharmaceutical industry to ensure the quality, safety, and stability of active pharmaceutical ingredients (APIs).[1][][4] Contaminants or deviations from the expected elemental composition can indicate the presence of impurities, which may be toxic or alter the therapeutic efficacy and shelf-life of a drug.[1][5] For a novel compound like this compound, elemental analysis provides the foundational data to confirm its empirical formula, which in conjunction with other spectroscopic methods, validates its molecular structure.
Theoretical vs. Experimental: A Data-Driven Verification
The molecular formula for this compound is C13H18N2O. Based on this, the theoretical elemental composition can be calculated. The verification process involves comparing these theoretical percentages with the experimental data obtained from an elemental analyzer. A close agreement between the theoretical and found values, typically within a ±0.4% tolerance, is a strong indicator of the compound's purity and correct structure.[6]
Table 1: Comparison of Theoretical and Experimental Elemental Analysis Data for C13H18N2O
| Element | Theoretical % | Experimental % (Hypothetical) | Deviation % |
| Carbon (C) | 71.53 | 71.45 | -0.08 |
| Hydrogen (H) | 8.31 | 8.35 | +0.04 |
| Nitrogen (N) | 12.83 | 12.79 | -0.04 |
| Oxygen (O)* | 7.33 | 7.41 | +0.08 |
*Oxygen is often determined by difference or through a separate pyrolysis method.
The hypothetical experimental data presented in Table 1 shows a high degree of correlation with the theoretical values, suggesting a pure sample of the target compound.
The Workflow of Verification: From Sample to Structure
The journey from a synthesized compound to a verified structure involves a logical sequence of analytical steps. Elemental analysis, often performed in parallel with spectroscopic techniques, plays a pivotal role in this workflow.
Caption: Workflow for the synthesis, purification, and analytical verification of a novel compound.
Experimental Protocol: CHN Combustion Analysis
The most common method for determining the carbon, hydrogen, and nitrogen content of an organic compound is combustion analysis, often referred to as CHN analysis.[7][8]
Principle: A small, accurately weighed sample of the compound is combusted in a high-temperature furnace in the presence of excess oxygen. This process converts carbon to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2) or its oxides, which are then reduced to N2. These gases are separated and quantified by a detector, typically a thermal conductivity detector (TCD).[8]
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the sample is homogenous and thoroughly dried to remove any residual solvents or water, which can significantly affect the hydrogen and oxygen values.
-
Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a microbalance.[9] The precise weight is crucial for accurate percentage calculations.[9]
-
-
Instrument Setup and Calibration:
-
Set up the elemental analyzer according to the manufacturer's instructions. This includes ensuring a steady flow of high-purity helium as the carrier gas and oxygen for combustion.
-
Calibrate the instrument using a certified standard with a known elemental composition, such as acetanilide.[8] This calibration is essential for converting the detector signal into elemental percentages.
-
-
Combustion:
-
Reduction and Separation:
-
The combustion gases are swept by the helium carrier gas through a reduction tube containing heated copper to convert any nitrogen oxides to N2.[8]
-
The mixture of CO2, H2O, and N2 then passes through a chromatographic column to separate the individual gases.
-
-
Detection and Data Analysis:
-
As each gas elutes from the column, it passes through a thermal conductivity detector. The detector measures the change in thermal conductivity of the carrier gas, which is proportional to the concentration of the analyte gas.
-
The instrument's software integrates the detector signals and, using the calibration data and the initial sample weight, calculates the percentage of carbon, hydrogen, and nitrogen in the sample.
-
A Comparative Look: Alternative Verification Techniques
While elemental analysis is a cornerstone of compound verification, a comprehensive assessment relies on a suite of analytical techniques.
Table 2: Comparison of Elemental Analysis with Other Common Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| Elemental Analysis (CHN) | Elemental composition (C, H, N, S) | Fast, inexpensive, and provides a direct measure of elemental ratios.[2] | Does not provide information on molecular connectivity or stereochemistry. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns | Highly sensitive, provides accurate mass measurements, and can aid in structural elucidation. | May not distinguish between isomers. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the molecular structure, including connectivity and stereochemistry | Provides a wealth of structural information. | Can be less sensitive than MS and may require larger sample sizes. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups | Fast and non-destructive. | Provides limited information on the overall molecular structure. |
| X-ray Fluorescence (XRF) | Elemental composition, particularly for heavier elements and impurities | Non-destructive and requires minimal sample preparation.[10] | Less sensitive for lighter elements like C, H, N, and O compared to combustion analysis. |
| Inductively Coupled Plasma (ICP-OES/MS) | Trace elemental impurities | Extremely sensitive for detecting trace metals and other elemental contaminants.[][5] | Primarily used for impurity analysis rather than bulk composition of the main compound. |
The Logic of Complementarity: An Integrated Approach
The most robust verification of a compound like this compound comes from an integrated analytical approach. Each technique provides a different piece of the structural puzzle.
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for the handling of 2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one. As a compound combining an aromatic ketone and a piperazine moiety, it requires careful handling informed by the properties of both functional groups. This document is intended for researchers, scientists, and drug development professionals dedicated to maintaining the highest safety standards in the laboratory.
Hazard Identification and Risk Assessment
A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantities being used, the nature of the procedure (e.g., weighing, dissolution, reaction), and the potential for dust or aerosol generation.
Table 1: Summary of Potential Hazards
| Hazard Type | Potential Effect | Rationale / Associated Chemical Class |
| Skin Corrosion | Causes severe skin burns and irritation upon contact.[1][2][3][4] | Piperazine derivatives are known corrosives. |
| Eye Damage | Risk of serious, irreversible eye damage.[1][2][3][4] | Piperazine is corrosive to eyes.[1] |
| Respiratory Hazard | May cause respiratory irritation or allergic asthma-like symptoms if inhaled.[3][5][6] | Common hazard for piperazine and its derivatives. |
| Ingestion Hazard | Harmful if swallowed, potentially causing burns to the gastrointestinal tract.[1][5] | Piperazine is harmful if swallowed.[1] |
| Sensitization | May cause an allergic skin reaction.[3][5] | Piperazine is a known skin sensitizer. |
| Chronic Effects | Potential for damage to organs through prolonged or repeated exposure.[1][5] | Some piperazine compounds have shown target organ toxicity.[5] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of PPE must be based on the specific laboratory operation being performed.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye and Face | Chemical safety goggles and a full-face shield. | Rationale: Protects against splashes and potential dust. Must conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards. The corrosive nature of the piperazine moiety necessitates this dual protection.[3] |
| Skin & Body | Chemical-resistant gloves, a flame-resistant lab coat, and a chemical apron. | Rationale: A lab coat provides a basic barrier. An apron adds a layer of protection against splashes of this potentially corrosive material. All protective clothing should be clean and put on before work.[6] |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves. | Rationale: Given the compound's structure, gloves must be resistant to both aromatic ketones and amines. Butyl rubber or Neoprene gloves are recommended for their broad resistance.[7] Always check the manufacturer's glove compatibility data. |
| Respiratory | NIOSH-approved respirator with appropriate cartridges. | Rationale: This is required when handling the solid powder outside of a certified chemical fume hood or if there is a risk of aerosol generation.[3][8] The primary control should always be a well-ventilated area or local exhaust ventilation.[6][8] |
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a strict, methodical workflow is paramount for safety. The following protocol outlines the key steps for handling this compound.
Step 1: Preparation
-
Conduct a Pre-Task Safety Briefing: Review the SDS of related compounds and this guide.
-
Verify Engineering Controls: Ensure the chemical fume hood has a valid certification and is functioning correctly. Eyewash stations and safety showers must be accessible and tested.[3][9]
-
Assemble all PPE: Don the required PPE as detailed in Table 2 before entering the handling area.
Step 2: Chemical Handling
-
Work Within a Fume Hood: All manipulations of the compound, especially the solid form, must be performed inside a chemical fume hood to minimize inhalation exposure.[1]
-
Avoid Dust Generation: When weighing the solid, use careful technique to avoid creating dust. A wet method or vacuum can be used for cleanup if necessary, but dry sweeping is prohibited.[6]
-
Use Non-Sparking Tools: If the compound is determined to be a flammable solid, use non-sparking tools and ground equipment to prevent electrostatic discharge.[2][10]
-
Keep Containers Sealed: When not in use, containers must be kept tightly sealed to prevent moisture absorption and release of vapors.[8][11]
Step 3: Post-Handling and Decontamination
-
Clean Work Area: Decontaminate all surfaces and equipment after use. A sodium hypochlorite solution can be considered for washing non-recoverable remainder, as is sometimes recommended for piperazine.[1]
-
Doff PPE Correctly: Remove PPE in the correct order to avoid self-contamination. Gloves should be removed last.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.[8] Do not eat, drink, or smoke in the laboratory area.[6][8]
Caption: Safe Handling Workflow for this compound.
Disposal Plan
Chemical waste must be handled with the same level of care as the parent compound. Improper disposal can lead to environmental contamination and regulatory non-compliance.
Step 1: Waste Segregation
-
Solid Waste: Contaminated consumables such as gloves, weighing paper, and paper towels should be placed in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound and contaminated solvents should be collected in a separate, labeled hazardous liquid waste container. Do not mix with incompatible waste streams.
-
Sharps: Contaminated needles or razor blades must be disposed of in a designated sharps container.
Step 2: Labeling and Storage
-
Labeling: All waste containers must be accurately labeled with the full chemical name of the contents, associated hazards (e.g., "Corrosive," "Toxic"), and the accumulation start date.
-
Storage: Waste containers should be kept sealed and stored in a designated satellite accumulation area or central hazardous waste storage facility, away from incompatible materials.[11]
Step 3: Final Disposal
-
Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. It may be necessary to dispose of this compound as a hazardous waste; consult with your institution's Environmental Health & Safety (EHS) department and local environmental agencies for specific guidance.[6]
Caption: Hazardous Waste Disposal Workflow.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek immediate medical attention.[2][3][4]
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[3][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[2][9] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2][3][4] Rinse the mouth with water.[1][2] Seek immediate medical attention.
-
Minor Spill: For small spills, remove all ignition sources.[8] Wearing full PPE, clean up the spill with dry, inert material and place it in a suitable, labeled container for waste disposal.[8]
-
Major Spill: Evacuate the area immediately and move upwind.[8] Alert emergency responders and your institution's EHS department.[8]
By adhering to these rigorous safety, handling, and disposal protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.
References
-
European Directorate for the Quality of Medicines & HealthCare. Piperazine Safety Data Sheet. [Link]
-
Blog. How to transport the Piperazine Series safely?. [Link]
-
University of California, Berkeley. Personal Protective Equipment (PPE) - Glove Selection Chart. [Link]
-
San José State University. Personal Protective Equipment: Hands. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
New Jersey Department of Health. Piperazine Hazard Summary. [Link]
-
Fisher Scientific. 2-Methylpiperazine Safety Data Sheet (UK). [Link]
-
Certas Lubricant Solutions. Personal Protective Equipment (PPE) Standards. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-Methyl-1-(3-methylphenyl)piperazine. [Link]
-
EPA CompTox Chemicals Dashboard. 2-(2-methylphenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid. [Link]
-
Bouling Chemical Co., Limited. 1-(2-Methylphenyl)Piperazine Hydrochloride (1:1). [Link]
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- 2. fishersci.com [fishersci.com]
- 3. mmbio.byu.edu [mmbio.byu.edu]
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- 5. tcichemicals.com [tcichemicals.com]
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- 10. echemi.com [echemi.com]
- 11. 1-(2-Methylphenyl)Piperazine Hydrochloride (1:1) | CAS 5321-48-2 | Properties, Uses, Safety, Supplier China [chemheterocycles.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
